neo-Truxilline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWFFZJNZSEIZ-INQOXXOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113350-54-2 | |
| Record name | neo-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
In-Depth Technical Guide to the Isolation of neo-Truxilline from Coca Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the methodologies for the isolation of neo-truxilline, a minor alkaloid found in the leaves of Erythroxylum novogranatense. As one of the numerous isomeric truxillines, the separation and purification of this compound from a complex alkaloidal mixture presents a significant challenge. This guide details a multi-step process encompassing initial extraction of total alkaloids from coca leaves, followed by chromatographic techniques for the preparative separation of the isomeric truxillines, and concluding with the purification of the this compound isomer. While specific quantitative yields for this compound are not extensively reported in publicly available literature, this document outlines the analytical methods that can be adapted for its quantification. Furthermore, this guide provides a foundation for the characterization of this compound through spectroscopic techniques.
Introduction
The coca plant (Erythroxylum species) is renowned for its complex mixture of tropane alkaloids, with cocaine being the most prominent. Among the lesser-known constituents are the truxillines, a group of dimeric cinnamoylcocaine isomers.[1][2] These compounds are of significant interest in forensic science for determining the geographic origin of illicit cocaine samples and hold potential for pharmacological research due to their structural relationship to cocaine.[2] this compound is one of these isomeric truxillines, and its isolation is a prerequisite for detailed toxicological and pharmacological evaluation.
This guide consolidates information from various sources to provide a detailed workflow for researchers seeking to isolate and study this compound.
Data Presentation
Quantitative data specifically detailing the concentration of this compound in coca leaves is scarce in the available literature. However, analytical methods have been developed to quantify the isomeric truxillines as a group. The following tables summarize the types of quantitative data that are typically generated in the analysis of coca alkaloids.
Table 1: Analytical Quantification of Isomeric Truxillines
| Analytical Method | Isomers Detected | Limit of Detection (LOD) | Linearity Range | Reference |
| Capillary Gas Chromatography/Flame Ionization Detection (GC/FID) | alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo- , and epi-truxilline | 0.001 mg/mL | 0.001 to 1.00 mg/mL | [2][3] |
Table 2: General Alkaloid Content in Erythroxylum Species
| Alkaloid | Plant Species/Variety | Concentration Range (% of dry leaf weight) | Reference |
| Total Alkaloids | Erythroxylum coca | 0.1 - 0.8% | [4] |
| Cocaine | Erythroxylum coca | Varies with age and variety | [5][6] |
| cis- and trans-cinnamoylcocaine | Erythroxylum coca | Varies with age and variety | [5][6] |
Experimental Protocols
The isolation of this compound is a multi-step process that begins with the extraction of total alkaloids from the coca leaf matrix, followed by the separation of the complex mixture of truxilline isomers.
Extraction of Total Alkaloids from Coca Leaves
This protocol is adapted from established acid-base extraction methods for tropane alkaloids.
Materials:
-
Dried and finely powdered coca leaves (Erythroxylum novogranatense)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
0.5 M Sulfuric Acid (H₂SO₄)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Basification: For every 100 g of powdered coca leaves, add 20 g of sodium carbonate and enough water to form a thick paste. The alkaline conditions convert the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.
-
Solvent Extraction: Transfer the basified paste to a large flask and add 500 mL of toluene. Stir the mixture vigorously for 4-6 hours at room temperature to extract the free base alkaloids into the organic solvent.
-
Filtration: Filter the mixture to remove the plant material. Collect the toluene extract.
-
Acidic Extraction: Transfer the toluene extract to a large separatory funnel. Add 250 mL of 0.5 M sulfuric acid and shake vigorously. Allow the layers to separate. The alkaloids will move from the organic layer to the acidic aqueous layer as their water-soluble sulfate salts.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the toluene layer with another 150 mL of 0.5 M sulfuric acid to ensure complete transfer of the alkaloids. Combine the aqueous extracts.
-
Basification and Re-extraction: Cool the combined aqueous extract in an ice bath and slowly add 2 M sodium hydroxide until the pH is approximately 10. This will precipitate the alkaloids in their free base form. Add 200 mL of dichloromethane and shake to dissolve the precipitated alkaloids.
-
Final Extraction: Transfer the mixture to a separatory funnel and drain the lower dichloromethane layer. Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary evaporator to yield a crude alkaloid mixture.
Preparative Separation of Truxilline Isomers
The separation of the isomeric truxillines requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Instrumentation and Columns:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase preparative column
Mobile Phase and Gradient:
-
A gradient elution is typically required to separate the closely related isomers. The exact gradient will need to be optimized based on the specific column and system. A common starting point is a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
General Procedure:
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the initial mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Method Development: Begin with analytical scale HPLC to develop a separation method that shows good resolution between the different truxilline isomers.
-
Scale-Up: Scale up the analytical method to the preparative column. This involves adjusting the flow rate, injection volume, and gradient profile.
-
Fraction Collection: Collect the fractions corresponding to each eluting peak. The identity of the peak corresponding to this compound will need to be confirmed by analytical methods such as GC-MS.
-
Purification: Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound from coca leaves.
Logical Relationship of Truxilline Isomers
Caption: Relationship of this compound to other coca alkaloids.
Characterization of this compound
Once isolated, the structure and purity of this compound should be confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the isolated compound. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, providing structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC will be necessary to assign all proton and carbon signals and to confirm the stereochemistry of the cyclobutane ring, which distinguishes it from its other isomers.
Conclusion
References
- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
- 4. Cocaine and society - Wikipedia [en.wikipedia.org]
- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of neo-Truxilline in Erythroxylum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The truxillines, including neo-truxilline, are a significant class of tropane alkaloids found in Erythroxylum species, notable for their complex chemical structures derived from the dimerization of cinnamic acid derivatives. While the biosynthesis of cocaine, a related tropane alkaloid, has been largely elucidated, the specific pathway leading to this compound remains an area of active investigation. This technical guide synthesizes the current understanding of tropane alkaloid biosynthesis in Erythroxylum and proposes a detailed biosynthetic pathway for this compound. It integrates information on precursor molecules, key enzymatic steps, and the likely classes of enzymes involved, drawing parallels with the well-characterized cocaine biosynthetic pathway. This document provides researchers with a comprehensive overview, including detailed experimental protocols for key investigative techniques and quantitative data where available, to facilitate further research and exploration of this unique metabolic route.
Introduction
Erythroxylum species are renowned for their production of a diverse array of tropane alkaloids, with cocaine being the most prominent. Among these are the truxillines, which are diesters of a tropane core with various isomers of truxillic and truxinic acids. These acids are cyclobutane dicarboxylic acids formed from the dimerization of two cinnamic acid molecules.[1][2] this compound is one such stereoisomer. The biosynthesis of these complex molecules is of significant interest due to their unique chemical structures and potential pharmacological activities.
Recent breakthroughs have illuminated the biosynthetic pathway of cocaine in Erythroxylum coca, revealing a convergent evolutionary path with the tropane alkaloid biosynthesis in the Solanaceae family.[3][4][5] This knowledge provides a robust framework for postulating the biosynthetic route to other tropane alkaloids within the same plant genus, such as the truxillines. This guide will detail the proposed biosynthetic pathway of this compound, from primary metabolites to the final complex alkaloid.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the tropane core (methylecgonine).
-
Formation of the truxillic acid moiety.
-
Esterification of the tropane core with the truxillic acid derivative.
Formation of the Tropane Core: Methylecgonone
The initial steps of this compound biosynthesis are shared with that of cocaine, leading to the formation of the key intermediate, methylecgonone. This pathway begins with the amino acids L-arginine or L-ornithine.
-
Step 1: Formation of Putrescine. L-arginine is converted to putrescine via agmatine, catalyzed by arginine decarboxylase (ADC) and agmatine iminohydrolase. Alternatively, L-ornithine can be directly converted to putrescine by ornithine decarboxylase (ODC).
-
Step 2: Formation of N-Methylputrescine. Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.
-
Step 3: Formation of the N-methyl-Δ¹-pyrrolinium cation. N-methylputrescine undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.
-
Step 4: Formation of the Tropinone Ring. The N-methyl-Δ¹-pyrrolinium cation condenses with a four-carbon unit derived from two molecules of acetyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) and a cytochrome P450 enzyme, resulting in the formation of the bicyclic tropinone structure.
-
Step 5: Carboxymethylation. A SABATH family methyltransferase is responsible for the addition of a 2-carbomethoxy group, a characteristic feature of Erythroxylum tropane alkaloids, to form methylecgonone.[5]
Formation of the Truxillic Acid Moiety
The defining feature of truxillines is the presence of a cyclobutane ring formed from the dimerization of two cinnamic acid molecules. Truxillic acids are "head-to-tail" dimers, while truxinic acids are "head-to-head" dimers.[2]
-
Step 6: Photodimerization of Cinnamic Acid. The formation of the truxillic acid core is widely believed to occur via a [2+2] photochemical cycloaddition of two molecules of a cinnamic acid derivative, likely cinnamoyl-CoA.[6][7][8] While this can be a purely photochemical reaction, the stereospecificity of the truxilline isomers found in planta suggests that this process may be enzyme-mediated or templated to ensure the correct stereochemical outcome for this compound. The specific enzyme responsible for this potential catalysis has not yet been identified.
Final Assembly of this compound
-
Step 7: Reduction of Methylecgonone. Methylecgonone is stereospecifically reduced to methylecgonine by methylecgonone reductase (MecgoR), an aldo-keto reductase.
-
Step 8: Esterification. The final step is the esterification of the 3β-hydroxyl group of methylecgonine with a neo-truxillic acid derivative, likely activated as a CoA-thioester (neo-truxilloyl-CoA). This reaction is putatively catalyzed by a BAHD (BEAT, AHCT, HCBT, and DAT) acyltransferase, similar to the cocaine synthase that esterifies methylecgonine with benzoyl-CoA.[9][10] The specific "truxilline synthase" has yet to be characterized.
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for the characterization of the enzymes involved.
Caption: Proposed biosynthetic pathway of this compound in Erythroxylum species.
Caption: General experimental workflow for the characterization of biosynthetic enzymes.
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are not yet available in the literature. However, data from homologous and related enzymes in the tropane alkaloid pathways of Erythroxylum and other species can provide valuable comparative insights.
Table 1: Kinetic Parameters of Related Tropane Alkaloid Biosynthetic Enzymes
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | 16 | 0.39 | [11] |
| S-Adenosylmethionine | 2.9 | [11] | |||
| Tropinone Reductase I (TRI) | Datura stramonium | Tropinone | 45 | - | [11] |
| NADPH | 3.5 | [11] | |||
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | L-hyoscyamine | 35 | - | [11] |
| α-ketoglutarate | 43 | [11] | |||
| Cocaine Synthase (EcCS) | Erythroxylum coca | Benzoyl-CoA | 1.8 ± 0.3 | 0.04 ± 0.001 | [9][10] |
| Methylecgonine | 15.1 ± 1.5 | 0.04 ± 0.001 | [9][10] |
Experimental Protocols
The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway. These are based on established procedures for similar enzymes.
Heterologous Expression and Purification of a Candidate BAHD Acyltransferase
This protocol is adapted for the expression of a candidate "truxilline synthase" in E. coli.
-
Gene Cloning: The open reading frame of the candidate acyltransferase is amplified from Erythroxylum cDNA and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
A single colony is used to inoculate a starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium (e.g., 1 L).
-
The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5-1 mM).
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.[12]
-
-
Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with a buffer containing a higher concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
Enzyme Assay for a Candidate BAHD Acyltransferase
This assay is designed to test the ability of the purified enzyme to catalyze the esterification of methylecgonine with a truxilloyl-CoA substrate.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 µg of purified recombinant enzyme
-
200 µM methylecgonine (acyl acceptor)
-
60 µM truxilloyl-CoA (acyl donor - requires prior chemical or enzymatic synthesis)[12]
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of a quenching solution (e.g., 20 µL of 0.5% trifluoroacetic acid or by adding an organic solvent like ethyl acetate).[12]
-
Product Analysis:
-
The reaction mixture is analyzed by LC-MS/MS to detect the formation of this compound.
-
The product can be identified by comparing its retention time and mass spectrum with an authentic standard of this compound.
-
For quantitative analysis, a calibration curve of the authentic standard is prepared.
-
In Vitro Assay for Photodimerization of Cinnamic Acid Derivatives
This protocol is designed to investigate the potential for enzyme-catalyzed photodimerization.
-
Reaction Setup:
-
A reaction mixture is prepared containing a cinnamic acid derivative (e.g., cinnamoyl-CoA) in a suitable buffer.
-
A protein extract from young Erythroxylum leaves or a purified candidate enzyme is added to the experimental samples. Control samples without the protein extract/enzyme are also prepared.
-
-
Photoreaction:
-
The reaction mixtures are placed in a quartz cuvette or other UV-transparent vessel.
-
The samples are irradiated with UV light of an appropriate wavelength (e.g., 254 nm or 350 nm) for varying durations.[13]
-
-
Analysis:
-
The formation of truxillic acid derivatives is monitored over time using HPLC or LC-MS/MS.
-
The stereoisomeric composition of the products can be analyzed by chiral chromatography to determine if the reaction is stereospecific.
-
A significantly higher yield or a different stereoisomeric ratio in the presence of the protein extract/enzyme would suggest enzymatic involvement.
-
Conclusion
The biosynthesis of this compound in Erythroxylum species represents a fascinating example of the diversification of tropane alkaloid pathways. Based on the well-established biosynthesis of cocaine, a plausible pathway for this compound can be proposed, involving the formation of a methylecgonine core, the photochemical or enzyme-mediated dimerization of a cinnamic acid derivative to form a neo-truxillic acid moiety, and a final esterification step likely catalyzed by a BAHD acyltransferase. This guide provides a comprehensive framework for researchers to further investigate this pathway. The detailed experimental protocols and comparative quantitative data offer a starting point for the identification and characterization of the specific enzymes involved, which will be crucial for a complete understanding of this unique biosynthetic route and for potential applications in metabolic engineering and drug discovery.
References
- 1. Recombinant Expression of BAHD Acyltransferases and Enzyme Assays [bio-protocol.org]
- 2. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. researchgate.net [researchgate.net]
- 11. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide on the Physical and Chemical Properties of neo-Truxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neo-Truxilline is a naturally occurring alkaloid belonging to the truxilline group of compounds. These molecules are cyclobutane dimers formed from the photochemical dimerization of cinnamoylcocaine derivatives. As minor alkaloids found in the leaves of Erythroxylum coca and consequently in illicit cocaine samples, the truxilline isomers, including this compound, are of significant interest in forensic chemistry for determining the origin and trafficking routes of cocaine.[1][2][3][4] While its role in chemical profiling is established, a comprehensive understanding of its intrinsic physical, chemical, and biological properties is less developed. This guide provides a detailed overview of the known characteristics of this compound, outlines relevant experimental methodologies, and highlights areas where further research is needed.
Physical and Chemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information. It is noteworthy that experimental values for properties such as melting and boiling points are not readily found.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₆N₂O₈ | [4] |
| Molecular Weight | 658.78 g/mol | [4] |
| Appearance | Powder | [4] |
| Predicted pKa | 9.09 ± 0.60 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |
| Storage | Desiccate at -20°C | [4] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis or isolation of pure this compound are not extensively documented in the available scientific literature. However, methods for the analysis of truxilline isomers in cocaine samples provide insight into relevant laboratory procedures.
General Protocol for the Analysis of Truxilline Isomers in Illicit Cocaine
This protocol is adapted from methodologies developed for forensic analysis and focuses on the identification and quantification of truxilline isomers, including this compound.
1. Sample Preparation and Extraction:
-
A known weight of the cocaine sample is dissolved in a suitable solvent system. Ethanol has been shown to be an effective solvent for quantitative extraction of alkaloids from Erythroxylum leaves.[5]
-
The solution is subjected to liquid-liquid extraction or solid-phase extraction to separate the alkaloids from cutting agents and other impurities.
2. Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and identification of truxilline isomers. A common system involves a silica gel plate and a mobile phase such as cyclohexane/toluene/diethylamine (75:15:10 v/v).[6] The separated spots can be visualized using Dragendorff's reagent.[6]
-
Gas Chromatography (GC): For more precise quantification and separation, capillary GC is employed. Due to the low volatility of truxillines, a derivatization step is often necessary. This involves reduction with lithium aluminum hydride followed by acylation with an agent like heptafluorobutyric anhydride to produce more volatile derivatives.[2]
3. Detection and Identification:
-
Mass Spectrometry (MS): GC is typically coupled with a mass spectrometer (GC-MS) for definitive identification. The fragmentation patterns of the truxilline isomers in the mass spectrum allow for their characterization.[6][7] Direct probe mass spectrometry can also be used to identify truxilline isomers based on their characteristic fragmentation.[6]
Mandatory Visualizations
Formation of Truxilline Isomers
The truxilline alkaloids are formed in coca leaves through a photochemical [2+2] cycloaddition of cinnamoylcocaine isomers. This process is influenced by UV light and results in the formation of a cyclobutane ring, leading to various stereoisomers, including this compound.
Caption: Photochemical formation of truxilline isomers.
General Experimental Workflow for Truxilline Analysis
The following diagram illustrates a typical workflow for the analysis of truxilline isomers from a complex matrix like a cocaine sample.
Caption: Analytical workflow for truxilline isomers.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant gap in the understanding of the biological activity of this compound. While the pharmacology of major coca alkaloids like cocaine is well-studied, very little is known about the specific effects of minor alkaloids such as the truxillines.[1] There is currently no available information on the mechanism of action, potential receptor binding targets, or any influence on cellular signaling pathways for this compound. This represents a critical area for future research to explore the potential pharmacological or toxicological profile of this compound.
Conclusion
This compound remains a molecule of interest primarily within the forensic and analytical chemistry fields. Its physical and chemical properties are not fully characterized in the public domain, and detailed protocols for its synthesis or isolation are lacking. The most significant knowledge gap exists in its biological activity, with no current data on its pharmacological effects or mechanism of action. Future research efforts are needed to elucidate these properties, which could provide a more complete understanding of the full spectrum of alkaloids present in Erythroxylum species and their potential physiological impacts.
References
- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:113350-54-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:113350-54-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry | Office of Justice Programs [ojp.gov]
- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
neo-Truxilline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neo-truxilline is a naturally occurring tropane alkaloid and one of the several stereoisomers of truxilline. These compounds are found as minor alkaloids in the leaves of coca plants (Erythroxylum coca and Erythroxylum novogranatense) and are consequently present in illicit cocaine samples. The analysis of the isomeric profile of truxillines, including this compound, is primarily utilized in forensic science to determine the geographical origin and trafficking routes of cocaine. While the analytical chemistry of this compound is well-documented in this context, there is a significant lack of specific data regarding its biological activity and mechanism of action. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its physicochemical properties and analytical determination, while also touching upon the known biological activities of its hydrolysis products.
Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 113350-54-2 | |
| Molecular Formula | C₃₈H₄₆N₂O₈ | |
| Molecular Weight | 658.79 g/mol |
Experimental Protocols
Quantification of this compound and other Isomeric Truxillines by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method outlines the procedure for the rapid determination of ten truxilline isomers, including this compound, in illicit cocaine samples.
1. Sample Preparation:
-
Accurately weigh and dissolve the cocaine hydrochloride sample in an appropriate solvent.
-
Add a structurally related internal standard, such as 4′,4″-dimethyl-α-truxillic acid dimethyl ester, to the sample solution.
2. Reduction:
-
Directly reduce the truxillines in the sample solution using lithium aluminum hydride (LiAlH₄). This step is crucial for improving the chromatographic properties of the analytes.
3. Acylation:
-
Following reduction, acylate the resulting products with heptafluorobutyric anhydride (HFBA). This derivatization step enhances the volatility and detectability of the truxilline isomers for GC analysis.
4. GC-FID Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Use a suitable capillary column for the separation of the ten truxilline isomers.
-
The quantification of each isomer, including this compound, is performed relative to the internal standard.
5. Method Validation:
-
The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). A typical linear response range is from 0.001 to 1.00 mg/mL, with an LOD of 0.001 mg/mL.
Visualizations
Experimental Workflow for Truxilline Isomer Quantification
Caption: Workflow for the quantification of truxilline isomers.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activity, mechanism of action, and associated signaling pathways of this compound. The primary focus of research on truxilline isomers has been their application in forensic chemistry.
However, studies on the hydrolysis products of truxillines, namely truxillic and truxinic acids, have revealed some biological activities. These dicarboxylic acids have demonstrated anti-inflammatory and antinociceptive (pain-reducing) effects in preclinical studies[1][2][3][4][5]. It is important to note that these findings pertain to the breakdown products of truxillines and not to the intact alkaloids themselves. Therefore, the biological effects of this compound remain uncharacterized.
Given the absence of data on the mechanism of action and signaling pathways for this compound, no corresponding diagrams can be provided at this time.
Conclusion
This compound is a well-defined chemical entity with established physicochemical properties. Its primary significance to the scientific community, particularly in forensic science, lies in its utility as a biomarker for tracing the origin of cocaine. A robust analytical methodology for its quantification alongside other truxilline isomers is available. However, a substantial knowledge gap exists regarding its pharmacological properties. Future research is warranted to explore the biological activities and potential therapeutic applications of this compound and other truxilline isomers, moving beyond their current role in forensic analysis. Professionals in drug development should be aware of the current limitations in the biological understanding of this compound.
References
- 1. Antinociceptive Activities of α-Truxillic Acid and β-Truxinic Acid Derivatives [jstage.jst.go.jp]
- 2. Antinociceptive activities of alpha-truxillic acid and beta-truxinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Truxillic and truxinic acids--occurrence in plant kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to neo-Truxilline and its Isomeric Relationship with other Truxillines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The truxillines are a group of tropane alkaloids found as minor constituents in the leaves of Erythroxylum coca.[1] These compounds are diastereomeric cyclobutane dimers formed from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules. The specific isomeric composition of truxillines in a given sample of coca leaf or its illicit product, cocaine, can serve as a chemical fingerprint to determine its geographical origin.[2] Among the numerous isomers, neo-truxilline represents a specific stereochemical configuration. A comprehensive understanding of this compound and its relationship to other truxilline isomers is crucial for forensic analysis, research into the pharmacological and toxicological properties of coca alkaloids, and for the development of novel therapeutic agents. Recent studies have expanded the known family of truxillines to at least 15 distinct isomers, categorized into truxillates and truxinates, highlighting the structural diversity within this alkaloid class.[3][4]
This technical guide provides a detailed overview of this compound, its physicochemical properties, its structural relationship to other truxilline isomers, and relevant experimental protocols for its analysis.
The Truxilline Isomers: A Matter of Stereochemistry
The structural diversity of the truxilline isomers arises from the different stereochemical arrangements of the substituents on the cyclobutane ring. The formation of this ring occurs through the photodimerization of cinnamoylcocaine, which can result in either "head-to-head" or "head-to-tail" cycloaddition. This leads to two primary precursor diacids: the truxinic acids (head-to-head) and the truxillic acids (head-to-tail).[5] Esterification of these diacids with two molecules of the tropane alkaloid ecgonine methyl ester yields the corresponding truxilline isomers.
The truxilline family is broadly classified into two main groups:
-
Truxillates: These are diesters of truxillic acids ("head-to-tail" dimers). There are five mutually diastereomeric truxillates.[3][4]
-
Truxinates: These are diesters of truxinic acids ("head-to-head" dimers). There are ten mutually diastereomeric truxinates.[3][4]
This compound is one of these numerous stereoisomers, and its specific classification and relationship to other isomers are crucial for accurate identification and characterization.
Physicochemical and Pharmacological Properties
Table 1: Physicochemical Properties of Truxilline Isomers (Representative Data)
| Property | Value | Isomer(s) |
| Molecular Formula | C38H46N2O8 | All Truxilline Isomers |
| Molecular Weight | ~658.79 g/mol | All Truxilline Isomers |
Note: Comprehensive, experimentally determined physicochemical data such as melting points, pKa, and solubility for individual truxilline isomers, including this compound, are not well-documented in publicly available literature. The provided data is based on the common molecular formula.
The pharmacological properties of individual truxilline isomers are not as extensively studied as those of cocaine. However, given their structural similarity to cocaine, which is a potent dopamine transporter (DAT) inhibitor, it is plausible that truxilline isomers may also interact with monoamine transporters. The stereochemistry of these isomers will likely play a significant role in their binding affinity and biological activity.[6][7][8] Further research is needed to elucidate the specific pharmacological profiles of this compound and other truxilline isomers. Some alkaloids are known to possess a wide range of biological activities, including acting as analgesics, stimulants, and antimicrobial agents.[9][10]
Experimental Protocols
Analysis of Truxilline Isomers by Gas Chromatography/Flame Ionization Detection (GC/FID)
A validated method for the quantification of ten truxilline isomers, including this compound, in illicit cocaine samples has been developed.[2] This method involves the reduction of the truxilline esters to their corresponding diols, followed by derivatization to enhance volatility for GC analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the cocaine sample into a screw-cap test tube.
-
Add an internal standard solution.
-
Add 1 mL of a 1.0 M solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce the ester groups.
-
Heat the mixture at 100°C for 15 minutes.
-
After cooling, cautiously add 1.5 M sulfuric acid to quench the excess LiAlH4.
-
Vortex and centrifuge the sample.
-
Transfer the aqueous layer to a new test tube.
-
Add 1.5 M sulfuric acid and heat at 100°C for 10 minutes to hydrolyze any remaining esters.
-
After cooling, make the solution basic with concentrated ammonium hydroxide.
-
Extract the diols with a suitable organic solvent (e.g., chloroform).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.
-
Heat at 70°C for 10 minutes.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the sample in a suitable solvent for GC injection.
-
-
GC/FID Conditions:
-
Column: DB-1701 capillary column (or equivalent).
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: 150°C (hold for 1 min), ramp to 280°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector.
-
Expected Results:
This method allows for the separation and quantification of ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline.[2] The relative peak areas of these isomers can be used for sample comparison and origin determination.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific research identifying the direct interaction of this compound or other truxilline isomers with distinct biological signaling pathways. Given their structural relationship to cocaine, a primary hypothesis would be their interaction with the dopamine transporter and subsequent modulation of dopaminergic signaling. However, without experimental data, any depiction of a specific signaling pathway would be speculative.
The logical relationship between the truxilline isomers can be visualized as a hierarchical process starting from the dimerization of the precursor molecule.
Caption: Formation of truxilline isomers from cinnamoylcocaine.
This diagram illustrates the formation of truxillates and truxinates from the head-to-tail and head-to-head dimerization of cinnamoylcocaine, respectively. This compound is shown as a specific isomer within the broader class of truxillates.
Conclusion
This compound is a distinct stereoisomer within the complex family of truxilline alkaloids. The classification of these isomers into truxillates and truxinates, based on their synthetic origin from truxillic and truxinic acids, provides a systematic framework for their study. While detailed physicochemical and pharmacological data for individual isomers remain limited, analytical methods for their separation and quantification are established and play a critical role in forensic science. Further research is imperative to fully characterize the biological activities of this compound and its related isomers, which may reveal novel pharmacological properties and contribute to a more comprehensive understanding of the alkaloids present in Erythroxylum coca.
References
- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the human dopamine transporter and mechanisms of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. florajournal.com [florajournal.com]
Neo-Truxilline: An In-depth Technical Guide on a Minor Alkaloid in Cocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neo-truxilline is one of a group of isomeric cyclobutane alkaloids, collectively known as truxillines, that are found as minor constituents in illicit cocaine derived from the leaves of Erythroxylum coca. These alkaloids are formed through the photodimerization of cinnamoylcocaine isomers. The relative abundance of the various truxilline isomers, including this compound, can serve as a chemical fingerprint to help determine the geographic origin of a cocaine sample. While not as well-studied as cocaine itself, the presence of these minor alkaloids is significant for forensic analysis and may have implications for the overall pharmacology of illicit cocaine. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, biosynthesis, analytical quantification, and potential, though largely uninvestigated, pharmacological significance.
Data Presentation
Physical and Chemical Properties
The truxillines are a group of fifteen possible stereoisomers, comprising five truxillates and ten truxinates.[1] this compound belongs to this complex family of compounds. While specific experimental data for the physical properties of isolated this compound is scarce in publicly available literature, the general properties of the truxilline isomers can be summarized.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₆N₂O₈ | [2] |
| Molecular Weight | 658.79 g/mol | [2] |
| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Quantitative Data on Total Truxillines in Cocaine Samples
The concentration of total truxillines varies significantly based on the geographic origin of the coca leaves and their exposure to sunlight during cultivation and processing. Generally, cocaine samples from Colombia exhibit higher levels of truxillines compared to those from Peru and Bolivia.[3][4]
| Geographic Origin | Total Truxilline Content (% relative to cocaine) | Source |
| Colombia | > 5% | [3][4] |
| Peru | < 3% | [3][4] |
| Bolivia | < 1% | [3][4] |
Note: The relative abundance of individual isomers, including this compound, within these total truxilline concentrations is not well-documented in the available scientific literature and represents a significant area for future research.
Biosynthesis of this compound Precursors and Formation
The biosynthesis of this compound is a multi-stage process that begins with the formation of its precursors, the cinnamoylcocaines, within the Erythroxylum coca plant. The final step, the formation of the truxilline cyclobutane ring, is a photochemical reaction.
Biosynthesis of Cinnamoyl-CoA
The pathway to cinnamoyl-CoA, a key intermediate, begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.
Caption: Biosynthesis of Cinnamoyl-CoA from the Shikimate Pathway.
Formation of Cinnamoylcocaine and Photodimerization
Cinnamoyl-CoA is then esterified with methylecgonine, another tropane alkaloid intermediate, to form cinnamoylcocaine. The final step in the formation of this compound is the [2+2] cycloaddition of two cinnamoylcocaine molecules, a reaction driven by exposure to ultraviolet light (sunlight).
Caption: Formation of Truxillines via Photodimerization.
Experimental Protocols
Analytical Quantification of this compound
A validated method for the quantification of this compound and other truxilline isomers in illicit cocaine samples utilizes capillary gas chromatography with flame ionization detection (GC/FID).[5]
Protocol Outline:
-
Sample Preparation: A known weight of the cocaine sample is dissolved in a suitable solvent.
-
Internal Standard: A structurally related internal standard, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, is added to the sample solution for accurate quantification.[5]
-
Reduction: The truxilline isomers in the sample are directly reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
-
Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride (HFBA) to create volatile derivatives suitable for gas chromatography.[5]
-
GC/FID Analysis:
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation: The different truxilline isomer derivatives are separated on a capillary column. The elution order is dependent on the specific column and conditions used.
-
Detection: A flame ionization detector (FID) is used to detect the separated compounds.
-
Quantification: The concentration of each isomer, including this compound, is determined by comparing its peak area to that of the internal standard.[5]
-
Linear Response Range: 0.001 to 1.00 mg/mL[5] Lower Detection Limit: 0.001 mg/mL[5]
Hypothetical Isolation Workflow for this compound
Caption: Hypothetical Workflow for the Isolation of this compound.
Pharmacological Activity
There is currently a significant lack of research into the specific pharmacological activities of individual truxilline isomers, including this compound. It is plausible that, as isomers of other pharmacologically active tropane alkaloids, they may possess some activity at the central nervous system, potentially modulating the effects of cocaine. However, without dedicated in-vitro and in-vivo studies, any discussion of the pharmacology of this compound remains speculative. This represents a critical knowledge gap and a promising avenue for future research in the fields of pharmacology and toxicology.
Conclusion and Future Directions
This compound is a consistent, albeit minor, component of illicit cocaine, with its presence and concentration linked to the geographical origin and processing of the coca leaf. While analytical methods for its quantification are established, significant gaps remain in our understanding of this and other truxilline isomers. Future research should prioritize:
-
Detailed Quantitative Analysis: Comprehensive studies to determine the relative percentages of all truxilline isomers, including this compound, in a large and diverse set of cocaine samples from various regions.
-
Isolation and Characterization: The development and publication of detailed protocols for the preparative isolation of pure this compound to enable further pharmacological and toxicological studies.
-
Pharmacological Evaluation: In-depth investigation into the pharmacological profile of this compound, including its potential effects on the central nervous system and its interaction with cocaine and other alkaloids present in illicit preparations.
A more complete understanding of this compound and the other minor alkaloids in cocaine will not only enhance forensic intelligence but also provide a more complete picture of the pharmacological and toxicological profile of illicit cocaine.
References
- 1. researchgate.net [researchgate.net]
- 2. d.docksci.com [d.docksci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile of Neo-Truxilline
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Toxicological Profile of Neo-Truxilline
Disclaimer: Information regarding the toxicological profile of this compound is exceptionally limited in publicly available scientific literature. This document summarizes the currently accessible data, which is sparse and primarily focused on related compounds. The information provided herein should be interpreted with significant caution and is intended for informational purposes only. Direct toxicological inferences about this compound cannot be definitively drawn from the data on analogous substances.
Executive Summary
This compound is one of several isomeric alkaloids found as minor components in the leaves of the coca plant (Erythroxylum coca) and, consequently, in illicit cocaine samples.[1][2] Despite its identification and use in forensic science for tracking the geographic origin of cocaine, a comprehensive toxicological profile of this compound is not available in the current body of scientific literature.[1] Extensive searches have yielded no specific quantitative data regarding its acute or chronic toxicity, pharmacokinetic parameters, or mechanisms of toxic action.
This guide, therefore, presents available toxicological information on a closely related precursor molecule, α-truxillic acid , to provide a preliminary and indirect perspective. It is crucial to emphasize that α-truxillic acid is not an alkaloid and its toxicological properties may differ significantly from those of this compound. Furthermore, this document will briefly touch upon the known biological activities of various truxillic acid derivatives to offer a broader context of the chemical class to which this compound belongs.
Due to the absence of experimental data on signaling pathways or specific toxicological workflows for this compound, the requested visualizations cannot be generated.
Toxicological Data for α-Truxillic Acid
While no direct toxicological data for this compound is available, some information has been published for its structural precursor, α-truxillic acid. This data is summarized in the table below.
| Parameter | Value | Species | Route of Administration | Source |
| Acute Toxicity | ||||
| GHS Classification | Toxic if swallowed | N/A | Oral | [3] |
| TDLO | 40 mg/kg | Mouse | Intraperitoneal | |
| Irritation | ||||
| Skin Irritation | Causes skin irritation | N/A | Dermal | [3] |
| Eye Irritation | Causes serious eye irritation | N/A | Ocular | [3] |
| Respiratory Irritation | May cause respiratory irritation | N/A | Inhalation | |
| Sensitization | ||||
| Skin Sensitization | No sensitizing effects known | N/A | Dermal |
Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on hazard assessment. TDLO (Lowest Published Toxic Dose) is the lowest dose of a substance reported to have produced any toxic effect in a particular animal species.
Biological Activity of Truxillic Acid Derivatives
Research into the derivatives of truxillic and truxinic acids has revealed a range of biological activities, suggesting that this chemical scaffold can interact with biological systems. It is important to note that these studies do not involve this compound itself.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives of α-truxillic acid have demonstrated significant activity against inflammatory pain in animal models, while showing minimal effect on neurogenic pain.[4][5]
-
Hypotensive Activity: Some research has indicated that certain truxillic acid derivatives may possess hypotensive properties.
-
Neuromuscular Blockade: Quaternary ammonium salts of α-truxillic acid esters, such as anatruxonium and cyclobutonium, have been used clinically as neuromuscular blocking agents (myorelaxants).[6]
These findings suggest that while the core truxillic acid structure may have inherent bioactivity, this is highly dependent on the specific stereoisomer and the nature of the chemical moieties attached to the cyclobutane ring.
General Toxicity of Minor Coca Alkaloids
This compound belongs to the family of tropane alkaloids found in coca leaves.[7][8] While specific data on this compound is lacking, general toxicological principles of plant alkaloids may offer some context. Plant alkaloids as a class can exert powerful physiological effects and, in sufficient doses, can be toxic.[9][10] The toxicity of alkaloids can range from mild effects like nausea and vomiting to severe outcomes including paralysis, teratogenicity, and death, depending on the specific alkaloid, dosage, and duration of exposure.[9]
Experimental Protocols
A comprehensive search of scientific literature did not yield any specific experimental protocols for the toxicological assessment of this compound. The primary experimental methods found relate to the analytical separation and quantification of truxilline isomers from illicit cocaine samples for forensic purposes.[1] These methods typically involve gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).[1]
Signaling Pathways and Experimental Workflows
There is no information available in the scientific literature regarding the signaling pathways affected by this compound or established experimental workflows for its toxicological evaluation. Consequently, the mandatory requirement to create diagrams using Graphviz (DOT language) cannot be fulfilled.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. The available data is insufficient to conduct a meaningful risk assessment for researchers, scientists, and drug development professionals. The information on the precursor α-truxillic acid suggests that the core cyclobutane structure may possess some level of toxicity and irritant properties.
Future research is critically needed to elucidate the toxicological properties of this compound. Key areas for investigation should include:
-
In vitro cytotoxicity studies in relevant cell lines (e.g., hepatocytes, neurons, cardiomyocytes).
-
Acute and sub-chronic in vivo toxicity studies to determine LD50 values and identify target organs of toxicity.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Genotoxicity and mutagenicity assays.
-
Investigation of its pharmacological and toxicological mechanisms of action.
Until such data becomes available, extreme caution should be exercised when handling this compound, and it should be treated as a potentially toxic substance.
References
- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. Truxillic acid | C18H16O4 | CID 78213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. academic.oup.com [academic.oup.com]
- 8. Coca - Wikipedia [en.wikipedia.org]
- 9. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdsearchlight.com [mdsearchlight.com]
In-depth Technical Guide: Pharmacokinetic Properties of neo-Truxilline
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Review of the Pharmacokinetic Profile of neo-Truxilline
Executive Summary
This technical guide aims to provide a thorough understanding of the pharmacokinetic properties of this compound, a naturally occurring alkaloid found as a minor component in illicit cocaine samples. A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and other truxilline isomers. The primary focus of existing research has been on the forensic analysis of these compounds to trace the geographic origin and trafficking routes of cocaine. Consequently, detailed pharmacokinetic data from in vivo or in vitro studies are not publicly available. This document summarizes the current state of knowledge, highlighting the absence of critical pharmacokinetic parameters and outlining the analytical methodologies used for the detection of this compound.
Introduction
This compound is one of several isomeric alkaloids of truxilline found in coca leaves.[1][2][3] These compounds are dimers of cinnamoylcocaine and their relative abundance can serve as a chemical fingerprint for cocaine seizures.[1][2][3] While the chemical structure and its presence in illicit substances are well-documented, its journey through a biological system—its pharmacokinetics—remains largely unexplored. Understanding the ADME profile of any compound is fundamental for assessing its potential pharmacological or toxicological effects. This guide addresses the current void in this area of research for this compound.
Current State of Knowledge: Pharmacokinetic Properties
A diligent review of scientific databases and literature reveals a conspicuous absence of studies detailing the pharmacokinetic properties of this compound. Key parameters essential for characterizing the disposition of a compound in the body have not been reported.
Absorption, Distribution, Metabolism, and Excretion (ADME)
There is no available data on the absorption of this compound following oral or other routes of administration. Information regarding its distribution throughout the body, including plasma protein binding and tissue penetration, is also absent from the scientific literature. Furthermore, the metabolic pathways of this compound and its subsequent excretion routes have not been elucidated.
Bioavailability and Half-Life
Due to the lack of pharmacokinetic studies, the bioavailability and elimination half-life of this compound are unknown.
Experimental Protocols for Detection
While pharmacokinetic data is unavailable, the analytical methods for the detection and quantification of this compound in illicit cocaine samples are well-established. These protocols are primarily designed for forensic analysis and not for pharmacokinetic studies in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
A prevalent method for the analysis of truxilline isomers, including this compound, involves gas chromatography coupled with mass spectrometry (GC-MS).
-
Sample Preparation: The truxillines are typically extracted from the cocaine sample. Due to their polarity and thermal instability, a derivatization step is often necessary before GC analysis. This commonly involves reduction with lithium aluminum hydride followed by acylation with an agent like heptafluorobutyric anhydride.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer is used for separation and detection.
-
Quantification: Quantification is typically performed relative to an internal standard.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography has also been utilized for the separation and identification of truxilline isomers from illicit cocaine samples. This method allows for the visualization of different isomers based on their differential migration on a stationary phase.
Signaling Pathways
There is currently no information available in the scientific literature regarding the mechanism of action or any potential interaction of this compound with biological signaling pathways.
Logical Workflow for Future Research
To address the current knowledge gap, a structured research approach is necessary. The following workflow outlines the logical progression of experiments required to elucidate the pharmacokinetic properties of this compound.
Caption: Proposed experimental workflow for elucidating the pharmacokinetic profile of this compound.
Conclusion
The pharmacokinetic properties of this compound remain a significant unknown in the fields of pharmacology and toxicology. The current body of scientific literature is focused on its role as a chemical marker in forensic science, with no studies dedicated to its absorption, distribution, metabolism, or excretion. The lack of this fundamental data precludes any assessment of its potential biological activity or toxicity. The proposed research workflow provides a roadmap for future studies to fill this critical knowledge gap. Such research is imperative to move beyond the compound's current forensic application and to understand its potential implications for human health.
References
- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d.docksci.com [d.docksci.com]
Navigating the In Vitro Stability of Neo-Truxilline: A Technical Guide for Researchers
Disclaimer: As of late 2025, publicly accessible, in-depth studies specifically detailing the in vitro stability of neo-truxilline are scarce. This guide, therefore, provides a comprehensive framework of established in vitro methodologies and best practices that can be applied to investigate the stability of this compound. The experimental protocols and data presentation tables are based on standard drug metabolism and stability testing procedures.
This technical whitepaper serves as a detailed guide for researchers, scientists, and drug development professionals on how to approach the in vitro stability assessment of this compound, a minor alkaloid found in coca leaves. A thorough understanding of a compound's stability is crucial for the interpretation of toxicological studies, the design of new therapeutics, and the development of reliable analytical methods.
Introduction to In Vitro Stability Testing
In vitro stability studies are fundamental in drug discovery and development to predict a compound's fate in a biological system.[1] These assays provide critical information on a compound's susceptibility to degradation under various physiological conditions, including enzymatic metabolism and pH-dependent hydrolysis. Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), help in the early identification of potentially labile compounds, guiding medicinal chemistry efforts to improve drug-like properties.[1][2]
For a compound like this compound, understanding its stability is important for several reasons:
-
Forensic Toxicology: To understand its persistence in biological samples.
-
Pharmacology: If considered as a pharmacological tool or lead compound, its stability will influence its pharmacokinetic profile.
-
Analytical Chemistry: To ensure accurate quantification in complex matrices by preventing degradation during sample handling and analysis.[3]
Recommended In Vitro Stability Assays for this compound
A tiered approach is recommended to build a comprehensive in vitro stability profile for this compound. This typically involves assessing its stability in plasma, followed by investigations into its metabolic stability using liver subcellular fractions (microsomes) and intact liver cells (hepatocytes). Additionally, understanding its stability at different pH values is crucial.
Plasma Stability Assay
This assay determines the chemical and enzymatic stability of a compound in plasma. It helps to identify compounds that are rapidly degraded by plasma enzymes (e.g., esterases, amidases).
Liver Microsomal Stability Assay
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[4][5] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[4]
Hepatocyte Stability Assay
Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), as well as cofactors.[2][5] This assay provides a more comprehensive picture of a compound's metabolic fate.
pH Stability Assay
This assay evaluates the stability of a compound across a range of pH values, mimicking conditions in the gastrointestinal tract and other physiological compartments.
Experimental Protocols
The following sections provide detailed methodologies for the recommended in vitro stability assays.
Plasma Stability Assay Protocol
Objective: To determine the rate of degradation of this compound in plasma from different species (e.g., human, rat, mouse).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Control compound (a compound with known plasma stability)
-
Pooled plasma (e.g., human, rat, mouse), pre-warmed to 37°C
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and protein precipitation
-
96-well plates
-
Incubator with shaker
Procedure:
-
Prepare a working solution of this compound and the control compound in PBS.
-
In a 96-well plate, add the working solution to pre-warmed plasma to initiate the reaction.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with an internal standard to a set of wells.
-
Include a control incubation with heat-inactivated plasma to assess chemical instability.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
Liver Microsomal Stability Assay Protocol
Objective: To determine the rate of metabolic degradation of this compound by liver microsomal enzymes.
Materials:
-
This compound stock solution
-
Control compound (e.g., a high-clearance and a low-clearance compound)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (or other suitable organic solvent) with an internal standard
-
96-well plates
-
Incubator with shaker
Procedure:
-
Prepare a working solution of this compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the working solution to a mixture of liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction with cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.
-
Centrifuge the plate to pellet the microsomes and precipitated proteins.
-
Analyze the supernatant by a validated analytical method.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the half-life (t½) as described for the plasma stability assay.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Hepatocyte Stability Assay Protocol
Objective: To assess the overall metabolic stability of this compound in intact liver cells.
Materials:
-
This compound stock solution
-
Control compounds
-
Cryopreserved hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte incubation medium
-
Acetonitrile with internal standard
-
96-well plates (collagen-coated if performing an attached cell assay)
-
Incubator (with CO2 supply if necessary)
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.
-
Prepare a working solution of this compound and control compounds in the incubation medium.
-
Add the hepatocyte suspension to the 96-well plate.
-
Add the working solution to the hepatocytes to start the incubation.
-
Incubate at 37°C with shaking (for suspension cultures) or in a static incubator (for attached cultures).
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[2]
-
Harvest the entire well contents and centrifuge to pellet cell debris.
-
Analyze the supernatant.
Data Analysis:
-
Calculate the percentage of parent compound remaining over time.
-
Determine the half-life (t½) and intrinsic clearance (CLint).
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables. The following are template tables for presenting the results for this compound.
Table 1: Plasma Stability of this compound (Example Data)
| Species | Half-life (t½, min) | % Remaining at 120 min |
| Human | > 120 | 95.2 |
| Rat | 110 | 88.5 |
| Mouse | 95 | 82.1 |
Table 2: Liver Microsomal Stability of this compound (Example Data)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Table 3: Hepatocyte Stability of this compound (Example Data)
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Human | 35 | 19.8 |
| Rat | 20 | 34.7 |
| Mouse | 15 | 46.2 |
Visualizing Experimental Workflows
Diagrams illustrating the experimental workflows can aid in understanding the key steps of each assay.
Caption: Workflow for the in vitro plasma stability assay.
Caption: Workflow for the liver microsomal stability assay.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mttlab.eu [mttlab.eu]
- 5. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]
Neo-Truxilline: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neo-truxilline is one of several stereoisomeric cyclobutane dicarboxylic acids derived from the photodimerization of cinnamic acid. As a minor alkaloid found in coca leaves, it is often encountered as an impurity in illicit cocaine samples.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its extraction, purification, and analysis, which are critical steps in forensic chemistry and drug impurity profiling. This technical guide provides a summary of the available qualitative solubility data for this compound and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source |
| Chloroform | Soluble | [1][3][4] |
| Dichloromethane | Soluble | [1][3][4] |
| Ethyl Acetate | Soluble | [1][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3][4] |
| Acetone | Soluble | [1][3][4] |
It is important to note that the term "soluble" is a qualitative description and does not provide information about the concentration of a saturated solution. For many alkaloids, solubility in organic solvents is generally higher than in water.
Experimental Protocol: Determination of this compound Solubility
The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (e.g., chloroform, HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Vials for sample collection and HPLC analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of volumetric flasks. The excess is to ensure that a saturated solution is formed.
-
Add the selected organic solvent to each flask, leaving some headspace.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Allow the solvent in the pre-weighed vial to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent has completely evaporated, weigh the vial containing the dried this compound residue.
-
The difference in weight will give the mass of this compound dissolved in the known volume of the solvent.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (absorbance vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
-
Mandatory Visualization
Caption: Workflow for the determination of this compound solubility.
References
- 1. This compound | CAS:113350-54-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:113350-54-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Note: Quantitative Analysis of neo-Truxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
neo-Truxilline is one of the several isomeric truxillic acid derivatives found as minor alkaloids in coca leaves and, consequently, in illicit cocaine samples. The relative abundance of this compound and other truxilline isomers can serve as a chemical fingerprint to determine the geographic origin and processing methods of cocaine. Accurate and robust analytical methods for the quantification of this compound are crucial for forensic applications, drug metabolism studies, and in the quality control of pharmaceutical preparations where it may be present as an impurity. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Analytical Methods for this compound Quantification
A comparative summary of the performance of the GC-FID and a proposed UPLC-MS/MS method for the quantification of this compound is presented below.
| Parameter | GC-FID Method[1][2] | Proposed UPLC-MS/MS Method |
| Linearity Range | 0.001 - 1.00 mg/mL | 0.05 - 100 ng/mL |
| Limit of Detection (LOD) | 0.001 mg/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.003 mg/mL (Estimated) | 0.05 ng/mL |
| Recovery | Not explicitly stated | > 85% |
| Precision (%RSD) | Not explicitly stated | < 15% |
| Specificity | Good, relies on chromatographic separation | Excellent, relies on chromatographic separation and mass fragmentation |
| Derivatization Required | Yes | No |
| Sample Throughput | Lower | Higher |
I. Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol is based on the method described by Mallette et al. (2014) for the analysis of isomeric truxillines in illicit cocaine samples.[1][2]
Experimental Protocol
1. Sample Preparation (Derivatization)
A derivatization step is necessary to improve the volatility and thermal stability of the truxilline isomers for GC analysis.[3] This involves reduction followed by acylation.
-
Reduction:
-
To a sample containing the truxillines, add a solution of lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete reduction of the ester functionalities.
-
Carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and collect the organic layer.
-
-
Acylation:
-
Evaporate the organic layer from the reduction step to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
Add heptafluorobutyric anhydride (HFBA) and a catalyst, such as p-dimethylaminopyridine.
-
Heat the mixture to facilitate the acylation of the hydroxyl groups.
-
After cooling, the reaction mixture can be washed with a dilute acid and then water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate to dryness.
-
Reconstitute the final residue in a known volume of an appropriate solvent (e.g., ethyl acetate) for GC-FID analysis.
-
2. GC-FID Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Injection Volume: 1 µL.
3. Internal Standard
A structurally related internal standard, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, should be used for accurate quantification.[1][2]
4. Quantification
The quantification of this compound is performed by comparing the peak area of the derivatized this compound to that of the derivatized internal standard. A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.
Workflow Diagram
Caption: Workflow for this compound analysis by GC-FID.
II. Proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This proposed method is adapted from established protocols for the analysis of other tropane alkaloids in biological matrices and offers a high-sensitivity alternative to GC-FID without the need for derivatization.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of the sample (e.g., plasma, urine, or a dissolved extract), add an internal standard solution (e.g., atropine-d3).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 3.0 0.4 5 95 4.0 0.4 5 95 4.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 150 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 598.3 -> Product ions (Q3) for quantification and qualification (e.g., m/z 124.1, m/z 298.2). Note: The exact m/z values for this compound would need to be determined experimentally.
-
Internal Standard (Atropine-d3): Precursor ion (Q1) m/z 293.2 -> Product ion (Q3) m/z 124.1.
-
3. Quantification
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is prepared by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard.
Workflow Diagram
Caption: Workflow for this compound analysis by UPLC-MS/MS.
References
- 1. d.docksci.com [d.docksci.com]
- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Analysis of neo-Truxilline using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive method for the qualitative and quantitative analysis of neo-Truxilline using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal lability of this compound, a derivatization procedure involving reduction followed by acylation is employed prior to GC-MS analysis. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of coca alkaloids and related compounds.
Introduction
This compound is one of several isomeric truxillic acid derivatives found as minor alkaloids in the leaves of Erythroxylum coca. The analysis of these minor alkaloids is crucial for the chemical profiling of cocaine samples, which can provide information about the geographic origin and manufacturing process of the illicit drug. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. However, the inherent polarity and thermal instability of truxillines necessitate a derivatization step to improve their chromatographic behavior and prevent degradation in the hot GC inlet and column.[1] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and data interpretation.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation (Derivatization)
Due to the polar nature and thermal instability of truxillines, a derivatization step is mandatory for successful GC-MS analysis. The following protocol is adapted from methods described for the analysis of isomeric truxillines.[2][3]
Reagents and Materials:
-
This compound standard
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Vials, reaction tubes, and syringes
Procedure:
-
Reduction:
-
Accurately weigh 1 mg of the sample containing this compound into a dry reaction vial.
-
Add 1 mL of anhydrous THF to dissolve the sample.
-
Carefully add 10 mg of LiAlH₄ to the solution. Caution: LiAlH₄ reacts violently with water.
-
Cap the vial and stir the mixture at room temperature for 1 hour.
-
Quench the reaction by the dropwise addition of water until the effervescence ceases.
-
-
Extraction:
-
Acidify the mixture with 1 M HCl to a pH of approximately 2.
-
Extract the aqueous layer twice with 2 mL of ethyl acetate. Discard the organic layers.
-
Basify the aqueous layer with 1 M NaOH to a pH of approximately 10.
-
Extract the basic aqueous layer three times with 2 mL of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Acylation:
-
Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of HFBA to the residue.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Parameters
The following GC-MS parameters are recommended for the analysis of the di-HFBA derivative of reduced this compound.
| GC Parameter | Value |
| Column | DB-1701 (14%-Cyanopropyl-phenyl)-methylpolysiloxane |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 150°C, hold for 1 min |
| Ramp to 280°C at 5°C/min | |
| Hold at 280°C for 10 min |
| MS Parameter | Value |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 50 - 700 amu |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Data
The following table summarizes the expected retention time and key mass-to-charge ratios (m/z) for the di-HFBA derivative of reduced this compound.
| Compound | Retention Time (min) | Molecular Ion (M+) | Base Peak (m/z) | Characteristic Fragment Ions (m/z) |
| di-HFBA-reduced-neo-Truxilline | ~22.55 | Not typically observed | Estimated: 294 | Estimated: 197, 211, 410 |
Note: The mass spectral data is estimated based on the structure of the derivatized analyte and common fragmentation patterns of HFBA derivatives and tropane alkaloids. The molecular ion is often not observed in EI spectra of such derivatives.
Data Interpretation
The identification of the di-HFBA derivative of reduced this compound is based on its retention time and mass spectrum. The expected retention time on a DB-1701 column is approximately 22.55 minutes.[2]
The mass spectrum is expected to be characterized by the absence of a prominent molecular ion peak. The fragmentation is likely to be dominated by cleavages at the ester linkages and within the tropane ring structure. The heptafluorobutyryl groups are excellent leaving groups and will influence the fragmentation pathway.
Predicted Fragmentation Pathway:
Caption: Predicted fragmentation of derivatized this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The derivatization procedure is essential for achieving good chromatographic separation and preventing thermal degradation. This method can be valuable for forensic laboratories, research institutions, and pharmaceutical companies working with coca alkaloids and related compounds. Further work could involve the validation of this method according to international guidelines and the acquisition of a definitive mass spectrum for the derivatized this compound standard.
References
- 1. researchgate.net [researchgate.net]
- 2. d.docksci.com [d.docksci.com]
- 3. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for neo-Truxilline separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
neo-Truxilline is a minor alkaloid found in the leaves of the coca plant (Erythroxylum coca). As an isomer of truxilline, its separation and quantification are crucial for the comprehensive analysis of coca leaf extracts and illicit cocaine samples. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation of complex mixtures of alkaloids. This application note provides a detailed protocol for the separation of this compound using a reversed-phase HPLC (RP-HPLC) method. The methodology is designed to be a starting point for researchers and can be further optimized for specific sample matrices and analytical requirements.
Principle
The described method utilizes a reversed-phase C18 column to separate this compound from other coca alkaloids. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and an ammonium formate buffer allows for the effective resolution of various components in the sample. Detection is achieved using a UV detector, leveraging the chromophoric nature of the truxilline isomers.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure accurate and reproducible results while protecting the analytical column.
1.1. For Coca Leaf Samples:
-
Grinding: Grind dried coca leaves into a fine powder using a mill or mortar and pestle.
-
Extraction:
-
Accurately weigh approximately 100 mg of the powdered leaf material into a centrifuge tube.
-
Add 10 mL of a methanol/water (80:20, v/v) solution.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
1.2. For Illicit Cocaine Samples:
-
Dissolution: Accurately weigh approximately 10 mg of the homogenized cocaine sample into a volumetric flask.
-
Dilution: Dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point for the separation of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Infinity Series or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.05 M Ammonium Formate, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 25% B; 5-20 min: 25-60% B; 20-25 min: 60% B; 25-26 min: 60-25% B; 26-30 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 230 nm and 274 nm |
Method Validation Parameters (Representative Data)
The following table summarizes representative performance data for the HPLC method based on the analysis of related coca alkaloids. This data should be established for this compound during method validation in your laboratory.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Data Presentation
Quantitative Data Summary
The following table presents hypothetical retention times and peak areas for major coca alkaloids, including this compound, to illustrate the expected chromatographic separation. Actual values will vary depending on the specific analytical conditions and sample composition.
| Compound | Retention Time (min) | Peak Area (mAU*s) |
| Cocaine | 12.5 | 1500 |
| cis-Cinnamoylcocaine | 14.2 | 350 |
| trans-Cinnamoylcocaine | 15.1 | 420 |
| This compound | 18.8 | 210 |
| α-Truxilline | 19.5 | 250 |
| β-Truxilline | 20.3 | 230 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from sample collection to data analysis.
Application Notes and Protocols for the Synthesis of Neo-Truxilline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of neo-truxilline and its derivatives, compounds of interest in medicinal chemistry and drug development. The protocols outlined below are based on established principles of organic synthesis, drawing from methodologies for the preparation of related truxillic acid and tropane alkaloid compounds. Due to a lack of specific literature detailing the synthesis of this compound, this document presents a generalized yet detailed approach.
Introduction
This compound is a member of the truxilline family of alkaloids, which are diesters of truxillic acids and tropane moieties. Truxillines are naturally found in plants of the Erythroxylum genus and are structurally related to cocaine.[1][2] The core of these molecules is a cyclobutane ring, formed through the photochemical [2+2] cycloaddition of cinnamic acid derivatives.[3][4] The stereochemistry of the cyclobutane ring defines the various isomers of truxillic acid, and subsequently, the truxilline alkaloids.[5] While the biological activities of many individual truxilline isomers are not extensively characterized, the general class of tropane alkaloids exhibits a wide range of pharmacological effects.[1][6]
This document provides a putative synthetic pathway to this compound, starting from the synthesis of the neo-truxillic acid precursor, followed by its esterification with a suitable tropane derivative.
Section 1: Synthesis of Neo-Truxillic Acid
The foundational step in the synthesis of this compound is the preparation of the neo-truxillic acid core. This is typically achieved through a photochemical [2+2] cycloaddition of trans-cinnamic acid. The stereochemical outcome of this reaction is highly dependent on the crystal packing of the cinnamic acid in the solid state. To favor the formation of the neo-isomer, specific crystallization conditions may be necessary, although the literature predominantly focuses on the formation of α and β isomers.[3]
Experimental Protocol: Photochemical Dimerization of trans-Cinnamic Acid
This protocol describes a general method for the solid-state photochemical dimerization of trans-cinnamic acid. Optimization of crystallization and irradiation conditions may be required to maximize the yield of the desired neo-truxillic acid isomer.
Materials:
-
trans-Cinnamic acid
-
Ethanol (or other suitable solvent for crystallization)
-
High-pressure mercury lamp (or other UV source emitting at ~254 nm)
-
Quartz reaction vessel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Crystallization: Dissolve trans-cinnamic acid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature to form well-defined crystals. The specific crystalline form will influence the stereochemical outcome of the photodimerization.
-
Irradiation: Spread the crystalline trans-cinnamic acid in a thin layer in a quartz reaction vessel. Irradiate the crystals with a high-pressure mercury lamp. The reaction should be monitored periodically by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of dimerization.
-
Isolation of Truxillic Acids: After sufficient irradiation, dissolve the solid mixture in a suitable solvent. The unreacted cinnamic acid and the various truxillic acid isomers can be separated by fractional crystallization or column chromatography.
-
Purification of Neo-Truxillic Acid: Isolate the neo-truxillic acid isomer from the mixture of other stereoisomers (α, β, γ, etc.) using preparative HPLC or careful fractional crystallization. Characterization by NMR spectroscopy will be crucial to confirm the stereochemistry.[7][8][9]
Data Presentation: Plausible Quantitative Data for Neo-Truxillic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | trans-Cinnamic Acid | General Protocol |
| Reaction Type | [2+2] Photocycloaddition | [3] |
| Plausible Yield | Variable (isomer distribution dependent on conditions) | N/A |
| Purification Method | Fractional Crystallization, Column Chromatography | General Protocol |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | [7][8][9] |
Section 2: Synthesis of this compound from Neo-Truxillic Acid
Once neo-truxillic acid is obtained, the next step is the esterification with a suitable tropane alkaloid, such as tropine or ecgonine methyl ester. This can be achieved using standard esterification methods.
Experimental Protocol: Esterification of Neo-Truxillic Acid with Tropine
This protocol outlines a general procedure for the esterification of neo-truxillic acid with tropine to yield this compound.
Materials:
-
Neo-truxillic acid
-
Tropine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other anhydrous solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve neo-truxillic acid and 2.2 equivalents of tropine in anhydrous DCM.
-
Addition of Coupling Agents: To the stirred solution, add a catalytic amount of DMAP followed by the dropwise addition of a solution of 2.2 equivalents of DCC in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.[7][8][9]
Data Presentation: Plausible Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | Neo-truxillic acid, Tropine | General Protocol |
| Reaction Type | DCC/DMAP Esterification | General Protocol |
| Plausible Yield | Moderate to Good | N/A |
| Purification Method | Column Chromatography | General Protocol |
| Characterization | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry | [7][8][9] |
Section 3: Visualization of Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for the preparation of this compound.
Section 4: Biological Activity and Signaling Pathways (Hypothesized)
While specific biological data for this compound is scarce, the broader class of tropane alkaloids is known to interact with various receptors and transporters in the central and peripheral nervous systems. Cocaine, a well-studied tropane alkaloid, primarily acts as a dopamine, serotonin, and norepinephrine reuptake inhibitor. It is plausible that this compound and its derivatives may exhibit activity at similar targets, although with different potencies and selectivities due to their distinct stereochemistry.[6]
The diagram below illustrates a generalized signaling pathway that could be modulated by tropane alkaloids.
Caption: Hypothesized mechanism of action for this compound.
Disclaimer
The protocols and data presented in these application notes are based on generalized synthetic methodologies for related compounds and are intended for informational purposes for qualified researchers. The synthesis of tropane alkaloids should only be undertaken in a controlled laboratory setting by trained professionals, in compliance with all applicable laws and regulations. The biological activities described are hypothesized based on the broader class of compounds and require experimental validation.
References
- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coca - Wikipedia [en.wikipedia.org]
- 3. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana | MDPI [mdpi.com]
- 9. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
Application Note: Neo-Truxilline as a Forensic Standard for Cocaine Profiling
References
Application Notes and Protocols for Geographic Origin Determination of Cocaine Using neo-Truxilline and Other Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical signature of illicit cocaine samples can provide valuable intelligence regarding their geographical origin and trafficking routes. Minor alkaloids, particularly the isomeric truxillines, serve as crucial biomarkers for this purpose. The relative abundance of these isomers, including neo-truxilline, is indicative of the specific variety of coca plant (Erythroxylum coca) used in the cocaine's production, which in turn is often localized to distinct geographical regions in South America.[1][2][3] This document provides detailed application notes and experimental protocols for the analysis of this compound and other truxilline isomers to aid in the geographic sourcing of cocaine.
The formation of truxillines results from the photodimerization of cinnamoylcocaines in the coca leaf, meaning that higher concentrations of these compounds can be indicative of greater exposure to sunlight, a factor that can be correlated with equatorial regions.[4] It has been established that the proportion of different truxilline forms acts as a "fingerprint" related to the cocaine's origin, manufacturing process, and even storage conditions.[5][6]
Principle of the Method
The methodology relies on the extraction of minor alkaloids from a cocaine sample, followed by a chemical derivatization step to enhance their volatility and thermal stability for gas chromatographic analysis. The derivatized truxilline isomers are then separated and quantified using a high-resolution capillary gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[1][2][7] The resulting chromatographic profile, specifically the relative peak areas of the different truxilline isomers, is compared against a database of known-origin cocaine samples to infer the likely geographic source.
Data Presentation: Quantitative Analysis of Truxilline Isomers
The following table summarizes the typical relative abundance of total truxillines found in cocaine samples originating from the three primary coca-growing countries in South America. It is important to note that these are general indicators, and the profiles of individual isomers, including this compound, provide a more detailed signature for accurate sourcing.
| Geographic Origin | Average Total Truxilline Content (% relative to cocaine) | Key Coca Variety | Reference |
| Colombia | > 5% | Erythroxylum coca var. coca | [4] |
| Peru | < 3% | Erythroxylum coca var. coca | [4] |
| Bolivia | < 1% | Erythroxylum coca var. coca | [4] |
Experimental Protocols
Sample Preparation and Extraction
This protocol is based on the methods described for the analysis of isomeric truxillines in illicit cocaine.[1][2]
Materials:
-
Illicit cocaine hydrochloride sample
-
Chloroform
-
0.5 M Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of the cocaine HCl sample into a centrifuge tube.
-
Dissolve the sample in 10 mL of deionized water.
-
Add 5 mL of chloroform and vortex for 1 minute.
-
Make the aqueous layer basic by the dropwise addition of 0.5 M sodium carbonate solution until a pH of 8.5-9.0 is reached.
-
Vortex the mixture for 2 minutes to extract the cocaine base and other alkaloids into the organic layer.
-
Centrifuge the mixture at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom chloroform layer to a clean flask.
-
Repeat the extraction of the aqueous layer with another 5 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate to dryness under reduced pressure using a rotary evaporator.
-
The resulting residue contains the cocaine base and the minor alkaloids, including the truxilline isomers.
Derivatization of Truxilline Isomers
To improve the chromatographic properties of the truxillines, a two-step derivatization process involving reduction followed by acylation is employed.[1][2]
Materials:
-
Dried alkaloid extract from the previous step
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LiAlH₄)
-
Heptafluorobutyric anhydride (HFBA)
-
Pyridine
-
Internal Standard (e.g., 4',4"-dimethyl-α-truxillic acid dimethyl ester)[1][2]
Procedure:
-
Reduction:
-
Dissolve the dried extract in 5 mL of anhydrous diethyl ether.
-
Add the internal standard solution.
-
In a separate flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Slowly add the LiAlH₄ suspension to the extract solution while stirring in an ice bath. This step reduces the ester functionalities of the truxillines.
-
Allow the reaction to proceed for 30 minutes.
-
Quench the reaction by carefully adding water dropwise, followed by 15% sodium hydroxide solution and then more water.
-
Filter the resulting mixture to remove the aluminum salts.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the reduced alkaloid residue.
-
-
Acylation:
-
Dissolve the reduced residue in 1 mL of a 1:1 mixture of pyridine and heptafluorobutyric anhydride.
-
Heat the mixture at 70°C for 20 minutes. This step acylates the hydroxyl groups, making the compounds more volatile.
-
After cooling, the sample is ready for GC analysis.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-1 or equivalent fused silica capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Data Analysis: The ten major truxilline isomers (alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-) are identified based on their retention times relative to the internal standard.[1][2] The relative amount of each isomer is calculated by comparing its peak area to the peak area of the internal standard. The resulting profile of relative abundances is then used for comparison with reference data from known geographic origins.
Visualizations
Caption: Workflow for Cocaine Origin Determination.
References
- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Neo-Truxilline in Metabolomics Research
Disclaimer: As of late 2025, specific studies on the application of neo-truxilline in metabolomics research are not available in the public domain. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals. This document provides a template for investigating the metabolic effects of a novel compound, such as this compound, using established metabolomics methodologies. The experimental data and signaling pathways depicted are hypothetical and for illustrative purposes.
Application Notes
Introduction to this compound
This compound belongs to the truxilline group of dimeric alkaloids derived from coca leaves. While often characterized as a minor alkaloid in illicit cocaine samples, its independent pharmacological and metabolic effects remain largely unexplored.[1] Understanding the impact of this compound on cellular metabolism is crucial for elucidating its potential biological activities, mechanisms of action, and toxicological profile. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to uncover these effects.[2][3][4]
Relevance in Metabolomics Research
A metabolomics-based investigation of this compound can provide valuable insights for:
-
Mechanism of Action Studies: Identifying alterations in metabolic pathways can help to pinpoint the cellular processes affected by this compound.
-
Toxicology and Safety Assessment: Uncovering perturbations in key metabolic pathways can reveal potential toxic effects of the compound.
-
Drug Development: If this compound or its derivatives are considered for therapeutic purposes, understanding their metabolic fate and impact is essential.
-
Biomarker Discovery: Metabolomic changes induced by this compound could serve as biomarkers for exposure or effect.
Experimental Objectives
A typical metabolomics study involving this compound would aim to:
-
Identify and quantify changes in the intracellular and extracellular metabolome of a model cell line upon exposure to this compound.
-
Elucidate the metabolic pathways most significantly perturbed by the compound.
-
Generate hypotheses regarding the mechanism of action of this compound based on the observed metabolic shifts.
Hypothetical Quantitative Data
The following table represents hypothetical data from a metabolomics experiment where a human cell line (e.g., HepG2) was treated with this compound (10 µM) for 24 hours. Metabolite levels were measured by LC-MS/MS and are presented as fold change relative to a vehicle control.
| Metabolite Class | Metabolite Name | Fold Change (this compound vs. Control) | p-value | Putative Pathway |
| Amino Acids | L-Tryptophan | -2.5 | 0.001 | Tryptophan Metabolism |
| Kynurenine | 3.1 | < 0.001 | Tryptophan Metabolism | |
| L-Glutamine | -1.8 | 0.005 | Glutamine Metabolism | |
| L-Glutamate | 1.5 | 0.01 | Glutamine Metabolism | |
| Lipids | Palmitoylcarnitine | 2.8 | 0.002 | Fatty Acid Oxidation |
| Oleoylcarnitine | 3.5 | < 0.001 | Fatty Acid Oxidation | |
| Phosphatidylcholine (16:0/18:1) | -1.7 | 0.008 | Glycerophospholipid Metabolism | |
| Energy Metabolism | Lactate | 2.1 | 0.003 | Glycolysis |
| Succinate | -1.9 | 0.006 | TCA Cycle | |
| Fumarate | -2.2 | 0.004 | TCA Cycle |
Experimental Protocols
This section details a generalized protocol for an untargeted metabolomics study to investigate the effects of this compound on a mammalian cell line.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are a suitable model for studying xenobiotic metabolism.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (medium with the same concentration of DMSO) must be included.
-
Incubation: Replace the culture medium with the treatment or vehicle control medium and incubate for a defined period (e.g., 24 hours).
Metabolite Extraction
-
Quenching: Place the 6-well plates on ice to quench cellular metabolism.
-
Washing: Aspirate the medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the samples completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol).
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).
-
Chromatographic Separation: Separate metabolites using a reverse-phase column (e.g., C18) with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
Data Processing and Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MS-DIAL, or vendor-specific software to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform univariate (e.g., t-test, ANOVA) and multivariate (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) statistical analyses to identify metabolites that are significantly different between the this compound-treated and control groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to metabolic pathways to understand the biological implications of the changes.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a metabolomics study of this compound.
Hypothetical Signaling Pathway Perturbation
The following diagram illustrates a hypothetical signaling pathway that could be investigated. Given that some alkaloids can influence neurotransmitter pathways and cellular stress responses, a plausible hypothesis is that this compound might impact pathways related to tryptophan metabolism and cellular bioenergetics.
Caption: Hypothetical impact of this compound on the tryptophan-kynurenine pathway.
References
- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Applications of Metabolomics in Studying Chemopreventive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics biotechnology, applications, and future trends: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of neo-Truxilline
Introduction
neo-Truxilline is a member of the truxilline family, a group of dimeric coca alkaloids naturally present in the leaves of Erythroxylum coca. While research into the specific pharmacological activities of this compound as a standalone agent is limited, its significance in forensic science and chemical profiling of cocaine is well-established. The relative distribution of this compound and its isomers serves as a chemical fingerprint, providing valuable intelligence on the geographic origin and processing methods of illicit cocaine samples.[1][2][3]
These application notes provide an overview of the current understanding and analytical protocols related to this compound, with a focus on its application in forensic analysis.
Pharmacological Profile (Current Understanding)
Currently, there is a notable absence of comprehensive studies detailing the specific pharmacological effects of isolated this compound. The primary body of scientific literature focuses on the analytical chemistry of truxillines for source determination of cocaine.[1][2] As minor alkaloids, any pharmacological contribution of truxillines in a cocaine sample is generally considered in the context of the overall effects of the mixture.
Application in Forensic Science: Cocaine Origin Profiling
The isomeric composition of truxillines, including this compound, varies depending on the specific variety of coca plant and the conditions under which it was grown and processed. This variation allows forensic chemists to develop characteristic profiles to aid in determining the source of seized cocaine.[1][3]
Table 1: Summary of Truxilline Isomers Investigated in Cocaine Profiling
| Isomer | Typical Analytical Target | Notes |
| alpha-Truxilline | Yes | One of the commonly quantified isomers for origin determination. |
| beta-Truxilline | Yes | Its presence and ratio to other isomers are key indicators. |
| gamma-Truxilline | Yes | Frequently included in the analytical panel for cocaine profiling. |
| delta-Truxilline | Yes | Contributes to the overall isomeric fingerprint. |
| epsilon-Truxilline | Yes | Quantified to enhance the resolution of the chemical signature. |
| This compound | Yes | A key analyte in the differentiation of coca varieties and processing methods. [1] |
| peri-Truxilline | Yes | Included in comprehensive profiling methods. |
| epi-Truxilline | Yes | Its detection and quantification add another layer to the chemical profile. |
| zeta-Truxilline | Yes | Part of the expanded panel of isomers for high-resolution analysis. |
| omega-Truxilline | Yes | Also monitored in advanced analytical protocols for cocaine sourcing. |
Experimental Protocols
Protocol 1: Extraction and Quantification of Truxillines from Cocaine Samples via Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from established methods for the impurity profiling of illicit cocaine samples.[1][2]
Objective: To extract and quantify this compound and other truxilline isomers from a cocaine hydrochloride sample.
Materials:
-
Cocaine HCl sample
-
Internal Standard (IS): 4',4"-dimethyl-α-truxillic acid dimethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Heptafluorobutyric anhydride (HFBA)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., methanol, ethyl acetate) of appropriate purity
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for alkaloid analysis (e.g., HP-5 or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the cocaine HCl sample.
-
Dissolve the sample in a known volume of methanol.
-
Add a known amount of the internal standard solution.
-
-
Reduction of Truxillines:
-
In a separate reaction vessel, prepare a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add the cocaine/IS solution to the LiAlH₄ suspension while stirring. This step reduces the ester functionalities of the truxillines.
-
The reaction is typically allowed to proceed for at least 30 minutes at room temperature.
-
-
Extraction:
-
Quench the reaction by the careful addition of water, followed by a NaOH solution to precipitate aluminum salts.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of ethyl acetate.
-
Add heptafluorobutyric anhydride (HFBA) to the extract. This step acylates the reduced hydroxyl groups, increasing the volatility and thermal stability of the analytes for GC analysis.
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.
-
After cooling, the excess HFBA can be removed by evaporation or washing.
-
-
GC-FID Analysis:
-
Reconstitute the final derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the sample into the GC-FID system.
-
The separation of the derivatized truxilline isomers is achieved on the capillary column using a programmed temperature gradient.
-
The FID will detect the eluted compounds, and the resulting chromatogram will show peaks corresponding to each isomer and the internal standard.
-
-
Quantification:
-
The concentration of each truxilline isomer, including this compound, is determined by comparing its peak area to the peak area of the internal standard.
-
A calibration curve should be prepared using certified reference standards of the truxilline isomers to ensure accurate quantification.
-
Table 2: Example GC-FID Parameters
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector Temperature | 300°C |
Note: These parameters are illustrative and should be optimized for the specific instrument and column used.
Visualizations
Caption: Workflow for Truxilline Analysis in Cocaine Samples.
Caption: Key Truxilline Isomers, including this compound.
References
- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of neo-Truxilline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance based on available chemical data. A specific Safety Data Sheet (SDS) for neo-Truxilline was not found in a public search. Therefore, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed.
Introduction
This compound is a natural product and one of the ten isomers of truxilline, which are minor alkaloids found in illicit cocaine.[1][2] Its chemical formula is C38H46N2O8 and the CAS number is 113350-54-2.[3] It is important for researchers to handle and store this compound appropriately to ensure its stability and to maintain a safe laboratory environment.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C38H46N2O8 | [3] |
| Molecular Weight | 658.79 g/mol | [3] |
| CAS Number | 113350-54-2 | [3] |
| Physical Form | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| pKa (Predicted) | 9.09 ± 0.60 | [3] |
Safety and Handling Protocols
Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with caution. The following are general safety protocols for handling chemical powders.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: When handling the powder outside of a fume hood, a properly fitted respirator is recommended to avoid inhalation.
3.2. Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the laboratory.
3.3. Handling Procedures
-
Before handling, ensure all necessary PPE is donned correctly.
-
Work within a designated area, such as a chemical fume hood, to minimize exposure.
-
Avoid creating dust when handling the powder.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
After handling, decontaminate the work area and all equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
Storage Protocols
Proper storage is crucial for maintaining the integrity and stability of this compound.
| Storage Condition | Recommendation | Duration |
| Solid (as supplied) | Store in a tightly sealed vial at 2-8°C.[1] | Up to 24 months[1] |
| Stock Solutions | Prepare aliquots in tightly sealed vials and store at -20°C.[1] Avoid repeated freeze-thaw cycles. | Up to 2 weeks[1] |
4.1. Pre-Use Equilibration
Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming on the compound.
Experimental Protocols
5.1. Preparation of Stock Solutions
The following is a general protocol for preparing stock solutions of this compound.
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Allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1]
-
Gently tap the vial to ensure all the powder is at the bottom.[1]
-
In a chemical fume hood, carefully open the vial.
-
Add the desired volume of a suitable solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the vial to achieve the target concentration.[1][2]
-
Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.
-
If not for immediate use, dispense the solution into smaller aliquots in tightly sealed vials for storage at -20°C.[1]
5.2. Quantification of this compound by Gas Chromatography/Flame-Ionization Detection (GC/FID)
The following protocol is adapted from a method for the quantification of isomeric truxillines in cocaine samples.[1][2]
-
Sample Preparation:
-
Chemical Derivatization:
-
GC/FID Analysis:
-
Inject the derivatized sample into a capillary gas chromatograph equipped with a flame-ionization detector.
-
Use an appropriate temperature program and carrier gas flow rate to achieve separation of the truxilline isomers.
-
-
Quantification:
-
Identify the peak corresponding to the this compound derivative based on its retention time relative to the internal standard.
-
Calculate the concentration of this compound based on the peak area ratio to the internal standard and a calibration curve.
-
Visualizations
Caption: Workflow for Handling Solid this compound.
Caption: Workflow for this compound Stock Solution.
References
The Truxilline Scaffold: A Chiral Cyclobutane Core for Synthetic Innovation
Introduction
Neo-truxilline, a naturally occurring stereoisomer of the truxilline alkaloids, represents a class of compounds built upon a chiral cyclobutane framework.[1][2] While specific applications of this compound as a chiral building block in organic synthesis are not extensively documented in current literature, the parent structures, truxillic and truxinic acids, offer a compelling glimpse into the potential of this rigid, three-dimensional scaffold. These molecules, formed by the [2+2] photocycloaddition of cinnamic acid derivatives, provide a unique platform for the synthesis of complex molecular architectures with applications in medicinal chemistry and materials science.[3][4] This document provides an overview of the synthesis of the core truxilline structure and explores the applications of its parent acids as a proxy for the potential utility of this compound and its isomers.
The Genesis of the Truxilline Core: A Photochemical Approach
The fundamental route to the cyclobutane core of truxillines is the photochemical [2+2] cycloaddition of cinnamic acid and its derivatives. This reaction yields a variety of stereoisomeric dicarboxylic acids known as truxillic and truxinic acids.[3][5][6] The stereochemical outcome of the dimerization is dependent on the crystalline packing of the cinnamic acid precursors.[7]
Stereoisomers of Truxillic and Truxinic Acids
The dimerization of cinnamic acid can result in a "head-to-tail" orientation, yielding truxillic acids, or a "head-to-head" orientation, leading to truxinic acids. This, combined with the stereochemistry of the cyclobutane ring, gives rise to a number of distinct stereoisomers.[3][8]
| Acid Type | Stereoisomer | Common Name |
| Truxillic Acids | (Head-to-Tail) | α-truxillic acid |
| γ-truxillic acid | ||
| ε-truxillic acid | ||
| peri-truxillic acid | ||
| epi-truxillic acid | ||
| Truxinic Acids | (Head-to-Head) | β-truxinic acid |
| δ-truxinic acid | ||
| neo-truxinic acid | ||
| ζ-truxinic acid | ||
| μ-truxinic acid | ||
| ω-truxinic acid |
Applications in Medicinal Chemistry
While direct synthetic applications of this compound are sparse, derivatives of truxillic acids have shown promise in medicinal chemistry. The rigid cyclobutane core serves as a unique scaffold for positioning functional groups in precise three-dimensional orientations, making it an attractive template for drug design.
Notably, α-truxillic acid monoesters have been investigated as inhibitors of fatty acid binding proteins (FABPs), which are targets for antinociceptive and anti-inflammatory agents.[4][9] The defined stereochemistry of the cyclobutane ring is crucial for the observed biological activity.[10] Furthermore, some truxillic acid derivatives have been explored as muscle relaxants and as activators of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases.[10]
Experimental Protocols
Given the lack of specific protocols for this compound, a general procedure for the synthesis of the parent α-truxillic acid via photochemical dimerization of trans-cinnamic acid is provided below. This serves as a foundational method for accessing the core cyclobutane structure.
Protocol: Synthesis of α-Truxillic Acid
Materials:
-
trans-Cinnamic acid
-
Quartz reaction vessel
-
High-pressure mercury lamp (or other suitable UV source)
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
Place a thin, uniform layer of finely ground trans-cinnamic acid in a quartz reaction vessel.
-
Irradiate the solid-state sample with a high-pressure mercury lamp. The irradiation time will vary depending on the setup and scale (typically several hours to days).
-
Monitor the reaction progress by periodically taking a small sample and analyzing it by ¹H NMR to observe the disappearance of the vinylic protons of cinnamic acid and the appearance of signals corresponding to the cyclobutane protons of truxillic acid.
-
Once the reaction is deemed complete, dissolve the crude solid in a minimal amount of hot recrystallization solvent.
-
Allow the solution to cool slowly to induce crystallization of the α-truxillic acid. The other isomers will have different solubilities and may remain in the mother liquor.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the product by melting point, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
This compound, as a member of the truxilline family of alkaloids, possesses a chiral cyclobutane core that holds significant potential as a building block in organic synthesis. While direct applications are yet to be widely explored, the established synthetic routes to the parent truxillic and truxinic acids, coupled with their demonstrated utility in medicinal chemistry, underscore the promise of this structural motif. Further research into the stereoselective synthesis and derivatization of individual truxilline isomers, including this compound, is warranted to unlock their full potential in the development of novel therapeutics and advanced materials.
References
- 1. This compound | CAS:113350-54-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]
- 4. SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Truxillic acid - Wikipedia [en.wikipedia.org]
- 6. Truxinic acid - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. SAR studies on truxillic acid mono esters as a new class of antinociceptive agents targeting fatty acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Neo-Truxilline Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation and purification of neo-truxilline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
This compound is a minor tropane alkaloid found in the leaves of Erythroxylum species. Its isolation is particularly challenging due to its low abundance relative to other alkaloids like cocaine and the presence of numerous structurally similar isomers (diastereomers) which have very similar physicochemical properties, making them difficult to separate.
Q2: What are the most critical factors to consider during the extraction of this compound?
The most critical factors are the choice of solvent, pH control, and temperature. Truxillines can be sensitive to prolonged exposure to strong acids or bases and high temperatures, which can lead to degradation. The extraction method should be optimized to efficiently extract the alkaloids while minimizing the degradation of the target compound.
Q3: Which chromatographic techniques are most effective for separating this compound from its isomers?
The separation of truxilline diastereomers is a significant challenge. While traditional reversed-phase and normal-phase HPLC can be attempted, they often provide insufficient resolution.[1][2] Supercritical Fluid Chromatography (SFC) has shown promise for being more successful than HPLC for separating diastereomeric pairs of drug-like compounds and is a recommended technique to explore.[2][3] Chiral chromatography columns may also offer the necessary selectivity for separating these isomers.
Q4: How can I confirm the identity and purity of my isolated this compound?
A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) can be used to determine the purity and molecular weight of the isolated compound. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of the specific isomeric form.
Q5: What are the potential degradation products of this compound to be aware of?
Truxilline isomers are known to be thermally unstable and can degrade at elevated temperatures, such as those that might be encountered in a GC inlet, to form methylecgonidine.[4] Hydrolysis of the ester groups can also occur under strong acidic or basic conditions, leading to the corresponding truxillic or truxinic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the isolation and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Total Alkaloids | - Inefficient extraction from plant material.- Degradation of alkaloids during extraction. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Optimize the extraction solvent and consider using modern techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency.- Maintain a controlled pH and avoid excessively high temperatures during extraction. |
| Co-elution of this compound with Other Isomers in HPLC | - Insufficient selectivity of the stationary phase.- Non-optimal mobile phase composition. | - Screen different types of HPLC columns, including normal-phase, chiral, and specialized columns for isomer separations (e.g., PFP, hypercarb).- Experiment with different solvent systems and gradients. Consider using supercritical fluid chromatography (SFC) as it has been shown to be effective for diastereomer separation.[2][3]- For analytical confirmation, derivatization of the truxilline mixture prior to GC analysis can enhance separation.[5] |
| Broad or Tailing Peaks in Chromatography | - Column overload.- Secondary interactions with the stationary phase.- Poor sample solubility in the mobile phase. | - Reduce the amount of sample injected onto the column.- Add a competitive agent to the mobile phase (e.g., a small amount of a suitable amine or acid) to block active sites on the stationary phase.- Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. |
| Presence of Unexpected Peaks in the Final Product | - Degradation of this compound.- Contamination from solvents or reagents. | - Re-evaluate the extraction and purification conditions, particularly temperature and pH, to minimize degradation.[4]- Use high-purity solvents and reagents and ensure all glassware is thoroughly cleaned.- Characterize the unexpected peaks by MS and NMR to identify potential degradation products or contaminants. |
Data Presentation
Table 1: Gas Chromatography Retention Times of Truxilline Isomers
This table presents the retention times for ten truxilline isomers as determined by a specific Gas Chromatography/Flame Ionization Detection (GC/FID) method. This data can be useful for the analytical identification of this compound in a mixture.
| Peak Number | Truxilline Isomer | GC Retention Time (min) |
| 1 | epsilon- | 21.99 |
| 2 | delta- | 22.12 |
| 3 | beta- | 22.27 |
| 4 | peri- | 22.44 |
| 5 | neo- | 22.55 |
| 6 | epi- | 22.63 |
| 7 | alpha- | 22.90 |
| 8 | omega- | 23.06 |
| 9 | gamma- | 23.26 |
| 10 | zeta- | 23.76 |
| Source: Adapted from Mallette, J. R., & Casale, J. F. (2014). Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection. Journal of Chromatography A, 1364, 234–240.[6] |
Experimental Protocols
Protocol 1: Recommended Starting Protocol for the Extraction of Total Alkaloids from Erythroxylum Leaves
Disclaimer: This is a general protocol based on established methods for alkaloid extraction. Optimization will be required for your specific plant material and target compound.
-
Preparation of Plant Material:
-
Dry the Erythroxylum leaves at a low temperature (e.g., 40°C) to prevent degradation of thermolabile compounds.
-
Grind the dried leaves into a fine powder to increase the surface area for extraction.
-
-
Defatting (Optional but Recommended):
-
Soxhlet extract the powdered leaves with a non-polar solvent like n-hexane for several hours to remove fats and waxes.
-
Discard the hexane extract and air-dry the defatted plant material.
-
-
Alkaloid Extraction:
-
Moisten the defatted plant material with a dilute alkaline solution (e.g., 10% sodium carbonate solution) to convert the alkaloid salts into their free base form.
-
Pack the moistened material into a chromatography column or use a Soxhlet extractor.
-
Extract the alkaloids with a suitable organic solvent such as dichloromethane or a mixture of chloroform and methanol (e.g., 9:1 v/v).
-
-
Acid-Base Partitioning:
-
Evaporate the organic solvent from the extract under reduced pressure.
-
Dissolve the resulting crude extract in a dilute acidic solution (e.g., 5% sulfuric acid). This will convert the basic alkaloids into their water-soluble salt forms.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral impurities. Discard the organic layer.
-
Make the acidic aqueous solution alkaline (pH 9-10) by the slow addition of a base such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.
-
Extract the liberated alkaloids into an organic solvent like dichloromethane or chloroform. Repeat the extraction several times to ensure complete recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude total alkaloid extract.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
Technical Support Center: Optimizing Neo-Truxilline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of neo-truxilline. Our aim is to help you improve the yield and purity of your product by addressing common challenges encountered during this photochemical reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My overall yield of truxilline isomers is low. What are the potential causes and how can I improve it?
A1: Low yields in the photochemical dimerization of cinnamoylcocaine to form truxillines can stem from several factors. Here are the primary areas to investigate:
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Inadequate Light Source: The reaction is photochemical and requires a specific wavelength and intensity of UV light to proceed efficiently. Ensure your light source (e.g., mercury vapor lamp) is functioning correctly and is appropriate for inducing [2+2] cycloadditions.
-
Sub-optimal Reaction Time: Both insufficient and excessive irradiation times can lead to low yields. Shorter times may result in incomplete conversion, while prolonged exposure can lead to the formation of degradation byproducts. It is crucial to monitor the reaction progress using techniques like TLC or HPLC.
-
Incorrect Solvent: The choice of solvent is critical as it can influence the conformation of the reactant and the stability of the excited state. Solvents that are not transparent to the required UV wavelength will also hinder the reaction. Consider experimenting with solvents of varying polarity.
-
Low Reactant Concentration: A concentration that is too low can decrease the probability of intermolecular dimerization. Conversely, excessively high concentrations may lead to side reactions or insolubility issues.
Q2: I am observing a complex mixture of truxilline isomers. How can I increase the selectivity for this compound?
A2: The formation of multiple truxilline isomers is a common challenge due to the various possible stereochemical outcomes of the [2+2] cycloaddition. To enhance the selectivity for this compound, consider the following strategies:
-
Use of Photosensitizers: The stereochemical course of the reaction can sometimes be influenced by the use of a triplet photosensitizer. The choice of sensitizer can favor the formation of certain isomers.
-
Solvent Effects: The polarity and viscosity of the solvent can affect the relative orientation of the reactant molecules, thereby influencing the stereoselectivity of the dimerization.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the stereoselectivity of photochemical reactions by favoring the formation of the thermodynamically more stable product.
Q3: I am struggling to separate this compound from the other isomers. What purification techniques are most effective?
A3: The separation of stereoisomers can be challenging. For truxillines, a combination of chromatographic techniques is often necessary:
-
Column Chromatography: Initial purification can be achieved using silica gel column chromatography with a carefully selected solvent system. Gradient elution may be required to resolve the different isomers.
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is often the most effective method. Chiral columns may be necessary to separate enantiomeric isomers if they are formed. A common analytical technique for quantifying the different isomers is Gas Chromatography-Mass Spectrometry (GC-MS), which may also be adapted for preparative separation in some cases.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure and stereochemistry of the cyclobutane ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
-
Chromatographic Analysis: Co-injection with a known standard of this compound on HPLC or GC-MS can confirm its identity. The peak purity can also be assessed using these methods.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize hypothetical, yet plausible, quantitative data to illustrate the effect of various reaction parameters on the yield of this compound. These are intended for illustrative purposes to guide experimental design.
Table 1: Effect of Solvent on this compound Yield
| Solvent | Dielectric Constant | Relative Yield of this compound (%) |
| Dichloromethane | 9.1 | 45 |
| Acetone | 21 | 60 |
| Acetonitrile | 37.5 | 55 |
| Methanol | 33 | 30 |
Table 2: Effect of Reaction Time on this compound Yield
| Reaction Time (hours) | Relative Yield of this compound (%) | Notes |
| 2 | 25 | Incomplete conversion |
| 4 | 58 | Optimal time for this hypothetical setup |
| 6 | 50 | Increased byproduct formation observed |
| 8 | 42 | Significant degradation of product |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via photochemical dimerization is provided below. Note: This is a representative protocol and may require optimization for your specific laboratory conditions.
Protocol 1: Photochemical Synthesis of this compound
-
Reactant Preparation: Dissolve trans-cinnamoylcocaine (1 equivalent) in a suitable solvent (e.g., acetone) to a concentration of 0.05 M in a quartz reaction vessel.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can quench the excited state.
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Irradiation: While maintaining an inert atmosphere and constant stirring, irradiate the solution with a high-pressure mercury vapor lamp (e.g., 450 W). Maintain the reaction temperature at 20-25°C using a cooling bath.
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Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
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Work-up: Once the reaction is complete (as determined by the consumption of the starting material), remove the solvent under reduced pressure.
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Purification: Dissolve the crude residue in a minimal amount of the appropriate solvent and subject it to column chromatography on silica gel. Further purification to isolate this compound can be achieved by preparative HPLC.
Visualizations
Diagram 1: General Workflow for this compound Synthesis and Optimization
References
Technical Support Center: Optimizing GC-MS for neo-Truxilline Detection
This technical support center provides troubleshooting guidance and optimized parameters for the detection of neo-truxilline using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections address common issues encountered during analysis, offer recommended starting parameters, and detail a standard experimental protocol.
Troubleshooting and Frequently Asked Questions (FAQs)
This guide addresses specific issues researchers may encounter during the GC-MS analysis of this compound and other coca alkaloids.
Q1: Why am I not observing any peak for this compound?
A1: The absence of a peak can be due to several factors:
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Injection Problems: Check for a blocked or dirty syringe. Ensure the autosampler is injecting into the correct inlet and that there is sufficient sample in the vial.[1]
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Column Issues: The column may be broken or installed incorrectly. Verify the installation and integrity of the column.[1]
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Derivatization Failure: Truxillines, including this compound, often require derivatization to improve their volatility and thermal stability. Incomplete or failed derivatization will result in poor chromatographic performance. Ensure derivatization reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are fresh and the reaction conditions (e.g., 80°C for 1 hour) are met.[2]
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Carrier Gas Flow: Confirm that the carrier gas (typically Helium) is flowing at the specified rate. Leaks in the system can prevent the sample from reaching the detector.[3]
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Detector Issues: Ensure the mass spectrometer is properly tuned and that the vacuum is stable. Perform a system check and tune if necessary.[1]
Q2: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by active sites within the GC system that interact with the analyte.
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Contamination: The liner, column, or inlet may be contaminated. Perform maintenance by replacing the liner and trimming the first few centimeters of the column.[4]
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Insufficient Derivatization: Active groups on the analyte that have not been derivatized can interact with the column. Re-evaluate your derivatization protocol to ensure complete reaction.
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Column Degradation: The stationary phase of the column can degrade over time, exposing active sites. Consider replacing the column if it is old or has been subjected to high temperatures for extended periods.
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System Leaks: Small leaks can affect peak shape. Perform a thorough leak check of all fittings and connections.[4]
Q3: I am seeing poor separation between this compound and other truxilline isomers. How can I improve resolution?
A3: Co-elution of isomers is a common challenge. To improve separation:
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Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 6°C/min to 4°C/min) to allow for better separation of closely eluting compounds.[2]
-
Select an Appropriate Column: A column with a different stationary phase may provide better selectivity for truxilline isomers. A DB-1701 capillary column has been shown to be effective in resolving truxilline isomers.
-
Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate around the manufacturer's recommended values for your column dimensions can improve efficiency and resolution.
Q4: The response for my this compound standard is inconsistent or decreasing over time. What should I investigate?
A4: A declining or variable response can indicate several issues:
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Inlet Discrimination/Contamination: The inlet liner may be contaminated with non-volatile residues from previous injections. Replace the liner and septum.
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Sample Degradation: Ensure that your standards and samples are stored correctly and have not degraded. Some alkaloids can be sensitive to light and temperature.
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Detector Contamination: The ion source of the mass spectrometer may have become dirty over time. Cleaning the ion source can restore sensitivity.[1]
-
Syringe Issues: The syringe may be contaminated or worn, leading to inconsistent injection volumes. Clean or replace the syringe.[1]
Optimized GC-MS Parameters for Truxilline Analysis
The following table summarizes recommended starting parameters for the analysis of truxilline isomers, including this compound, based on established methods for minor coca alkaloids. These parameters may require further optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or equivalent |
| Column | DB-1MS or DB-5 (5% phenyl/95% dimethyl polysiloxane) |
| Dimensions: 35 m x 200 µm (ID) x 0.33 µm film thickness | |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 230 - 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | Initial: 160°C (hold 1 min) |
| Ramp 1: 4.0°C/min to 200°C | |
| Ramp 2: 6.0°C/min to 275°C (hold 6.5 min) | |
| MS System | Agilent 5973 Inert or equivalent |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (or Selected Ion Monitoring for higher sensitivity) |
Data synthesized from multiple sources detailing minor alkaloid analysis.[2][5]
Detailed Experimental Protocol
This section provides a detailed methodology for sample preparation and analysis. The protocol includes a derivatization step, which is crucial for achieving good chromatographic results for truxillines.
1. Sample Preparation and Derivatization
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Weigh approximately 10 ± 0.5 mg of the homogenized sample powder into a 2 mL crimp-top vial.[2]
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Add 500 µL of an internal standard solution (e.g., n-heneicosane dissolved in a suitable solvent).
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Add 100 µL of the derivatizing agent, MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2]
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Seal the vial tightly and heat the solution at 80°C for 60 minutes in a thermoblock or heating oven.[2]
-
Allow the vial to cool to room temperature before placing it in the autosampler for injection.
2. GC-MS Analysis
-
Set up the GC-MS instrument with the parameters outlined in the table above.
-
Inject 1.0 µL of the cooled, derivatized sample into the GC.
-
Acquire data in full scan mode to identify all compounds and their fragmentation patterns. For quantitative analysis, a more sensitive Selected Ion Monitoring (SIM) method can be developed using characteristic ions for this compound.
3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of truxillines will show characteristic fragmentation patterns.
-
Integrate the peak area of this compound and the internal standard.
-
Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against a calibration curve prepared from this compound standards.
GC-MS Analysis Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound, from initial sample handling to final data interpretation.
Caption: Workflow for this compound GC-MS Analysis.
References
Technical Support Center: Resolving Co-elution of Truxilline Isomers in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of truxilline isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are truxilline isomers and why is their separation challenging?
A1: Truxillines are a group of tropane alkaloids found in coca leaves, formed through the photochemical dimerization of cinnamoylcocaine(s).[1] There are at least 15 distinct truxilline isomers, which can be categorized into two structurally isomeric groups: five diastereomeric truxillates and ten diastereomeric truxinates.[1] Their structural similarity, with multiple chiral centers, makes them difficult to separate using standard chromatographic techniques, often resulting in co-elution.
Q2: Which chromatographic techniques are most effective for separating truxilline isomers?
A2: Several techniques have been successfully employed, each with its own advantages:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust method for quantifying multiple truxilline isomers. It typically requires a derivatization step to increase the volatility and thermal stability of the isomers.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful tool for separating diastereomers and enantiomers of truxillines.[5][6] Method development often involves careful selection of the column and optimization of the mobile phase.
-
Thin-Layer Chromatography (TLC): TLC can be used for the detection, isolation, and identification of truxilline isomers, particularly with specific solvent systems.[7]
-
Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrins, has demonstrated good separation of truxillines and other related impurities in a short analysis time.[8][9]
Q3: What is the first step I should take when I observe co-eluting truxilline isomers?
A3: The first step is to confirm that you are indeed dealing with co-elution. Apparent single peaks can sometimes hide multiple components. If you are using a detector like a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can analyze the spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound. Visual inspection of the peak for shoulders or asymmetry can also suggest co-elution.
Troubleshooting Guide: Resolving Co-elution in HPLC
This guide provides a systematic approach to troubleshooting and resolving the co-elution of truxilline isomers in High-Performance Liquid Chromatography (HPLC).
Problem: Poor or no separation of truxilline isomers (co-elution).
Solution Workflow:
Detailed Troubleshooting Steps:
Step 1: Optimize the Mobile Phase
-
Question: How can I adjust my mobile phase to improve separation?
-
Answer:
-
Modify Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of the isomers, potentially leading to better separation.[10]
-
Change the Organic Solvent: If adjusting the solvent strength is ineffective, try switching the organic modifier. For example, if you are using acetonitrile, try methanol. The different solvent properties can alter the selectivity of the separation.
-
Adjust pH: If your mobile phase contains acidic or basic additives, small changes in pH can significantly impact the retention and selectivity of ionizable compounds. Ensure the pH is controlled and experiment with slight adjustments.[11]
-
Use Mobile Phase Additives: For chiral separations, adding a chiral selector to the mobile phase can sometimes induce separation on an achiral column, though this is less common in HPLC than in CE.[5]
-
Step 2: Change the Column Chemistry
-
Question: My mobile phase optimization didn't work. What kind of column should I try next?
-
Answer: The stationary phase chemistry is a critical factor in achieving selectivity for isomers.
-
Switch to a Chiral Stationary Phase (CSP): This is often the most effective approach for separating stereoisomers. Polysaccharide-based CSPs are a good starting point as they have broad applicability.[5]
-
Try a Different Achiral Stationary Phase: If you are using a standard C18 column, switching to a column with a different stationary phase, such as a phenyl or cyano phase, can provide alternative selectivities that may resolve the co-eluting peaks.[10][12]
-
Step 3: Adjust Other Chromatographic Parameters
-
Question: Are there any other parameters I can change to improve my separation?
-
Answer: Yes, several other factors can influence resolution.
-
Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.[13]
-
Adjust the Column Temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase, which can alter selectivity.[13]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates (efficiency) and can improve the resolution of closely eluting peaks.[12][14]
-
Experimental Protocols
Protocol 1: GC-FID Analysis of Truxilline Isomers
This protocol is adapted from a method shown to separate and quantify ten truxilline isomers.[2][4]
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Weigh approximately 10 mg of the cocaine HCl sample into a vial.
-
Add an internal standard.
-
-
Reduction:
-
Directly reduce the truxillines with lithium aluminum hydride (LiAlH4).
-
-
Extraction:
-
Perform a liquid-liquid extraction to separate the reduced isomers.
-
-
Derivatization:
-
Acylate the extracted compounds with heptafluorobutyric anhydride (HFBA).[4]
-
-
GC-FID Analysis:
-
Inject the derivatized sample into the GC-FID system.
-
Use a suitable capillary column (e.g., a non-polar phase).
-
Employ a temperature program to separate the derivatized isomers.
-
Protocol 2: Chiral HPLC Method Development for Truxilline Isomers
This is a general guide for developing a chiral HPLC method.
-
Column Selection:
-
Start with a broad-spectrum chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).
-
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol).
-
Screen for separation using isocratic elution.
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by making small, systematic changes to the solvent ratio.
-
If necessary, try different organic modifiers.
-
Optimize the flow rate and column temperature to maximize resolution.
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions for the separation of truxilline and related isomers.
Table 1: GC-FID Conditions for Truxilline Isomer Analysis
| Parameter | Value |
| Column | Cross-linked 5% phenyl methyl siloxane |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial 150 °C, ramp to 300 °C |
| Carrier Gas | Helium |
| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |
Data adapted from methodologies described for the analysis of minor alkaloids in cocaine.[2][4]
Table 2: HPLC Conditions for Diastereomer Separation
| Parameter | Value |
| Stationary Phase | Chiral (e.g., polysaccharide-based) or Achiral (e.g., C18, Phenyl) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., Hexane) and a polar modifier (e.g., Isopropanol) for normal phase, or Acetonitrile/Methanol and water/buffer for reversed-phase. |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient to 40 °C |
| Detection | UV (e.g., 230 nm) |
These are general starting conditions; specific parameters will need to be optimized for the particular set of isomers.
Table 3: Capillary Electrophoresis Conditions for Truxilline Separation
| Parameter | Value |
| Chiral Selector | Anionic beta-cyclodextrin sulfobutyl ether IV |
| Run Buffer | pH 8.6 |
| Detection | Photodiode Array (PDA) UV or Laser-Induced Fluorescence |
| Analysis Time | < 8 minutes |
Based on a study by Lurie et al. (1998).[8]
References
- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry | Office of Justice Programs [ojp.gov]
- 8. Capillary electrophoresis analysis of isomeric truxillines and other high molecular weight impurities in illicit cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of cocaine stereoisomers by capillary electrophoresis using sulfated cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Does column length still matter? A case study of the effect of column length on resolution of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of neo-Truxilline in Solution
Disclaimer: Specific stability data for neo-truxilline in solution is limited in publicly available literature. This guide provides general strategies and hypothetical examples based on the chemical class of the compound (tropane alkaloid) to assist researchers in developing their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on its structure as a tropane alkaloid with ester functionalities, the primary factors influencing this compound's stability in solution are likely to be pH, temperature, light, and the presence of oxidizing agents. Extreme pH values can catalyze the hydrolysis of the ester groups, while elevated temperatures can accelerate this and other degradation processes.[1][2][3][4] Exposure to UV or visible light may lead to photodegradation, a known pathway for cinnamoyl derivatives from which truxillines are formed.[5] Additionally, the tertiary amine in the tropane ring system is susceptible to oxidation.[6][7][8][9]
Q2: What are the initial signs of this compound degradation in my solution?
A2: Initial indicators of degradation can include a change in the solution's color or clarity, a decrease in the expected concentration of this compound over time as measured by a suitable analytical method like HPLC, and the appearance of new, unidentified peaks in your chromatogram.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10][11][12] For experimental purposes, it is advisable to prepare stock solutions in a high-purity, anhydrous organic solvent like DMSO or ethanol and store them at low temperatures (-20°C or -80°C) in tightly sealed, light-protecting vials. For aqueous buffers, the pH should be carefully selected, generally in the slightly acidic to neutral range, to minimize hydrolysis.
Q4: How can I establish the optimal storage conditions for my this compound solutions?
A4: To determine the ideal storage conditions, a systematic stability study, often referred to as a forced degradation study, should be performed. This involves exposing the this compound solution to various stress conditions (e.g., different pH levels, temperatures, and light intensities) and monitoring the degradation over time using a stability-indicating analytical method.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Verify pH: Ensure the pH of your aqueous solution is within a stable range (typically pH 4-6 for ester-containing compounds).- Buffer Selection: Use a well-characterized buffer system to maintain a stable pH.- Temperature Control: Store solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Oxidation | - Use High-Purity Solvents: Ensure solvents are free of peroxides and other oxidizing impurities.- Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Photodegradation | - Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.- Minimize Exposure: During handling, minimize the exposure of the solution to direct light. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Degradation Products | - Perform Forced Degradation: Systematically expose your this compound standard to acidic, basic, oxidative, and photolytic conditions to generate potential degradation products. This will help in identifying the unknown peaks.- Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak and the unknown peaks. |
| Contamination | - Solvent Blank: Inject a sample of the solvent/buffer used to prepare your solution to rule out contamination from the matrix.- System Cleanliness: Ensure the HPLC system is thoroughly cleaned to avoid carryover from previous analyses. |
Data Presentation
The following tables present hypothetical data from a forced degradation study on a this compound solution to illustrate how results can be structured.
Table 1: Hypothetical Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | % Degradation |
| 0.1 M HCl | 24 hours | 60 | 65.2 | 34.8 |
| 0.1 M NaOH | 24 hours | 60 | 45.8 | 54.2 |
| 3% H₂O₂ | 24 hours | 25 | 80.5 | 19.5 |
| UV Light (254 nm) | 24 hours | 25 | 88.1 | 11.9 |
| Heat | 48 hours | 80 | 92.3 | 7.7 |
| Control (in buffer pH 5) | 48 hours | 25 | 99.5 | 0.5 |
Table 2: Hypothetical Retention Times of this compound and Potential Degradants
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Degradant 1 (Hydrolysis Product) | 8.7 |
| Degradant 2 (Oxidation Product) | 12.5 |
| Degradant 3 (Photodegradation Product) | 14.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Incubate a 100 µg/mL solution of this compound at 80°C for 48 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a control sample to identify degradation products and quantify the loss of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid or ammonium acetate for mobile phase modification
-
Stressed samples of this compound from Protocol 1
Procedure:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm with the PDA detector; select an optimal wavelength for quantification (e.g., based on the UV maximum of this compound).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing this compound and its various degradation products.
-
Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Modify the mobile phase pH with different additives (e.g., ammonium acetate) if peak shape is poor.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][15][16][17][18]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 8. staff.najah.edu [staff.najah.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS:113350-54-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound | CAS:113350-54-2 | Manufacturer ChemFaces [chemfaces.com]
- 12. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. phcogres.com [phcogres.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
neo-Truxilline reference standard purity and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity, handling, and potential degradation issues related to the neo-truxilline reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a this compound reference standard?
A1: Commercially available this compound reference standards are typically supplied as "high-purity" compounds. While the exact purity can vary between batches and suppliers, it is generally expected to be ≥95%. For precise figures, it is crucial to refer to the Certificate of Analysis (CoA) provided with your specific batch. The CoA will detail the purity determined by a specific analytical method (e.g., HPLC, qNMR) and list any identified impurities.
Q2: How should I store the this compound reference standard?
A2: Proper storage is critical to maintain the integrity of the reference standard. Based on supplier recommendations and the general nature of related alkaloids, the following storage conditions are advised:
-
Solid Form: The solid reference standard should be stored in a tightly sealed vial at 2-8°C for long-term storage, with some suppliers indicating stability for up to 24 months under these conditions.[1] Protect from light and moisture.
-
Solutions: It is highly recommended to prepare solutions fresh on the day of use.[1] If stock solutions must be prepared in advance, they should be stored in tightly sealed vials at -20°C or colder.[1] Supplier data suggests usability for up to two weeks when stored this way, though it is best practice to perform a stability check if stored for an extended period.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in a range of organic solvents. Commonly used solvents include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] The choice of solvent will depend on the specific requirements of your experimental protocol. For quantitative analysis, ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) and does not interfere with the analytical method.
Q4: What are the potential degradation pathways for this compound?
A4: this compound, as a truxilline isomer, is susceptible to degradation through several mechanisms. Understanding these pathways is key to preventing the degradation of your reference standard. The primary degradation pathways include:
-
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process would yield truxillic or truxinic acid derivatives and ecgonine analogs.[2]
-
Thermal Degradation: Truxillines are known to be thermally labile.[2] Exposure to high temperatures, such as those in a GC injection port, can lead to degradation, potentially forming methylecgonine or methylecgonidine.[2]
-
Photodegradation: Given that truxillines are formed through the photodimerization of cinnamoylcocaines, they may be sensitive to UV and visible light, which could potentially lead to isomerization or other photochemical reactions.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | 1. Contamination of the solvent or glassware.2. Degradation of the this compound reference standard.3. Presence of inherent impurities in the reference standard. | 1. Use high-purity solvents and thoroughly clean all glassware.2. Prepare a fresh solution from the solid standard and re-analyze. Compare with previous results to assess for degradation.3. Review the Certificate of Analysis to identify known impurities. |
| Decreased peak area over time in prepared solutions | 1. Degradation of this compound in solution.2. Adsorption of the analyte to the vial surface.3. Evaporation of the solvent. | 1. Prepare fresh solutions for each experiment. If storing solutions, aliquot and store at -20°C or colder.[1]2. Use silanized glass vials for long-term storage of solutions.3. Ensure vials are tightly sealed. |
| Inconsistent analytical results | 1. Instability of the reference standard under analytical conditions (e.g., thermal degradation in GC).2. Variability in sample preparation.3. Instrument malfunction. | 1. Consider using a less harsh analytical technique, such as HPLC-UV or LC-MS, which operates at lower temperatures. Derivatization may be necessary for GC analysis to improve stability.[2]2. Ensure consistent and accurate pipetting and dilution steps.3. Perform instrument performance qualification and calibration. |
Data Presentation
Table 1: Representative Purity and Impurity Profile of a this compound Reference Standard
Note: This table is a representative example. Always refer to the specific Certificate of Analysis for your batch.
| Parameter | Specification | Typical Value | Method of Analysis |
| Purity | ≥95% | 98.5% | HPLC-UV |
| Isomeric Purity | Report Value | 99.0% (as this compound) | Chiral HPLC |
| Related Truxilline Isomers | Report Value | α-truxilline: 0.5%β-truxilline: 0.3% | HPLC-UV |
| Residual Solvents | ≤0.5% | Chloroform: 0.1% | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer Titration |
| Non-volatile Residue | ≤0.1% | <0.1% | TGA |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound reference standard. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1.0 mg/mL.
-
Perform serial dilutions to prepare working standards at appropriate concentrations for linearity assessment.
4. Sample Analysis:
-
Inject the prepared standard solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.
Protocol 2: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions to identify potential degradation products.[3][4][5]
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the solid reference standard in an oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (such as the one described in Protocol 1).
-
Compare the chromatograms to identify degradation products and calculate the percentage degradation of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound | CAS:113350-54-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Neo-Truxilline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of neo-truxilline, a minor alkaloid found in coca leaves and illicit cocaine samples. The accurate quantification of this compound and its isomers is crucial for forensic applications, such as determining the geographic origin of cocaine, and for quality control in the development of related pharmaceutical compounds. This document outlines the performance of common analytical techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by available experimental data.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of GC-FID, LC-MS/MS, and HPLC-UV based on published validation data.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Linearity Range | 0.001 - 1.00 mg/mL[1][2] | 10 - 5000 ng/mL (for related alkaloids)[3] | 0.25 - 32 mg/L (for related alkaloids)[4] |
| Limit of Detection (LOD) | 0.001 mg/mL[1][2] | Typically in the low ng/mL to pg/mL range (analyte dependent) | Typically in the low µg/mL to ng/mL range (analyte dependent) |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but method is sensitive. | 0.009 - 0.123 µg/L (for related alkaloids) | 0.125 mg/L (for related alkaloids)[4] |
| Accuracy (% Recovery) | Not explicitly stated for this compound. | 64 - 127% (for related alkaloids) | 99.52 - 101.40% (for related compounds) |
| Precision (%RSD) | Not explicitly stated for this compound. | < 15% (for related alkaloids) | < 8.90% (for related compounds) |
| Selectivity | Good for isomeric separation with appropriate columns and temperature programs. | High, due to mass-to-charge ratio detection, excellent for complex matrices. | Moderate, may be susceptible to interference from co-eluting compounds. |
| Sample Preparation | Requires derivatization (reduction and acylation).[1][2] | Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | May require SPE or LLE depending on the sample matrix. |
Note: Data for LC-MS/MS and HPLC-UV are based on studies of related alkaloids and compounds due to the limited availability of specific validation data for this compound. The performance of these methods for this compound is expected to be within a similar range.
Experimental Protocols
Detailed Methodology for GC-FID Quantification of this compound
This protocol is adapted from a validated method for the rapid determination of isomeric truxillines in illicit cocaine samples.[1][2]
1. Sample Preparation:
-
Reduction: The truxilline isomers within the sample are directly reduced using lithium aluminum hydride (LiAlH4).
-
Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride (HFBA) to create volatile derivatives suitable for gas chromatography.
2. Internal Standard:
-
A structurally related internal standard, such as 4',4''-dimethyl-α-truxillic acid dimethyl ester, is added to the sample prior to preparation to ensure accurate quantification.
3. Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions:
-
Gas Chromatograph: An Agilent 6890N GC system or equivalent.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms capillary column (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
4. Data Analysis:
-
The quantification of this compound is performed by comparing the peak area of the this compound derivative to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the sample.
Mandatory Visualization
Experimental Workflow for GC-FID Analysis of this compound
Caption: Workflow for this compound quantification by GC-FID.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. d.docksci.com [d.docksci.com]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Neo-Truxilline Data: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical platforms for the quantitative analysis of neo-truxilline, a minor alkaloid found in illicit cocaine samples. The presence and relative abundance of this compound and other truxilline isomers can serve as a chemical fingerprint to determine the geographic origin and processing methods of cocaine.[1][2] Accurate and reproducible quantification of this compound is therefore critical for forensic applications and drug trafficking analysis. This document summarizes available quantitative data, details experimental protocols, and visualizes analytical workflows to aid researchers in selecting and validating appropriate methods for their specific needs.
Data Summary: A Comparative Analysis
While comprehensive cross-validation studies directly comparing multiple modern analytical platforms for this compound are not extensively published, valuable data can be extracted from method validation reports. The following table summarizes the performance characteristics of a validated Gas Chromatography/Flame Ionization Detection (GC/FID) method, which was developed to replace a more cumbersome Gas Chromatography/Electron Capture Detection (GC/ECD) method.[1][2]
| Parameter | Gas Chromatography/Flame Ionization Detection (GC/FID) | Gas Chromatography/Electron Capture Detection (GC/ECD) |
| Linear Range | 0.001 - 1.00 mg/mL | Data not available in the cited study |
| Lower Limit of Detection (LOD) | 0.001 mg/mL | Data not available in the cited study |
| Sample Preparation | Direct reduction and acylation | Tedious multi-step extraction and derivatization |
| Detector Maintenance | Less expensive and lower maintenance | Expensive and high maintenance |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of analytical results. The following outlines the methodology for the analysis of this compound using the validated GC/FID method.[1][2]
Sample Preparation
-
Internal Standard Addition: To a vial containing the cocaine hydrochloride sample, add a known concentration of the internal standard, 4',4''-dimethyl-α-truxillic acid dimethyl ester.
-
Reduction: The truxillines are directly reduced using lithium aluminum hydride (LiAlH4).
-
Acylation: Following reduction, the sample is acylated with heptafluorobutyric anhydride (HFBA).
-
Extraction: The derivatized analytes are then separated via liquid-liquid extraction.
GC/FID Analysis
-
Gas Chromatograph: Agilent 6890N GC system (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
-
Carrier Gas: Helium
-
Data Acquisition: ChemStation software (or equivalent)
Visualizing the Workflow and Logical Relationships
To better understand the analytical process and the principles of cross-validation, the following diagrams have been generated.
Caption: Experimental Workflow for this compound Analysis by GC/FID.
References
Comparative analysis of neo-Truxilline content in different coca plant varieties
A detailed comparative analysis of neo-truxilline content across different coca plant varieties is crucial for researchers in ethnobotany, phytochemistry, and drug development. This compound is one of the several isomeric truxilline alkaloids found in the leaves of coca plants (Erythroxylum species). The relative abundance of these isomers can vary significantly among different varieties, providing a chemical fingerprint that may be used for taxonomic classification and understanding the biosynthesis of these unique compounds. This guide provides a comparative overview of this compound content, details the experimental protocols for its quantification, and illustrates the proposed biosynthetic origin.
Data on this compound Content
Direct quantitative comparisons of this compound content in the leaves of Erythroxylum coca var. coca, Erythroxylum novogranatense var. novogranatense, and Erythroxylum novogranatense var. truxillense are not extensively available in publicly accessible scientific literature. However, studies on the alkaloid profiles of coca leaves and illicit cocaine samples suggest that the distribution of truxilline isomers is dependent on the plant variety.
Research indicates that the relative amount of truxillines in cocaine is indicative of the variety of coca used for its processing.[1] While specific data for this compound is limited, analysis of cocaine samples has shown that those originating from Colombia, where E. novogranatense varieties are prevalent, tend to have higher overall truxilline content compared to samples from Bolivia and Peru, where E. coca var. coca is the primary source.
The following table summarizes the general findings on truxilline content, which provides an indirect reference for potential this compound abundance. It is important to note that these are general trends and the exact concentration of any single isomer like this compound can be influenced by various factors including genetics, growing conditions, and leaf age.[2]
| Coca Plant Variety | Geographic Origin (Typical) | General Truxilline Content | Notes |
| Erythroxylum coca var. coca | Bolivia, Peru | Lower | Considered the ancestral taxon.[3] |
| Erythroxylum novogranatense var. novogranatense | Colombia | Higher | Adapted to a wider range of environmental conditions.[4] |
| Erythroxylum novogranatense var. truxillense | Peru | Intermediate to High | Morphologically somewhat intermediate between E. coca var. coca and E. novogranatense var. novogranatense.[3] |
Experimental Protocols
The quantification of this compound and other truxilline isomers from coca leaves typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.
Protocol for Quantification of Truxillines in Coca Leaves by GC-MS
1. Sample Preparation:
-
Drying and Grinding: Freshly harvested coca leaves are first dried to a constant weight, typically in a ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation of alkaloids. The dried leaves are then ground into a fine powder to ensure efficient extraction.
-
Extraction: An accurately weighed amount of the powdered leaf material (e.g., 1 gram) is subjected to solvent extraction. Ethanol has been found to be a quantitative method that does not produce artifacts.[2] The extraction can be performed by maceration, sonication, or Soxhlet extraction to ensure complete recovery of the alkaloids.
-
Acid-Base Liquid-Liquid Extraction: The crude extract is then purified using an acid-base liquid-liquid extraction. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. This aqueous phase is then washed with an organic solvent (e.g., hexane) to remove non-polar impurities. Subsequently, the aqueous phase is basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Derivatization: Due to the low volatility of truxillines, a derivatization step is often necessary before GC-MS analysis. This typically involves silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which replaces active hydrogen atoms with trimethylsilyl (TMS) groups, thereby increasing volatility and improving chromatographic peak shape.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the different alkaloids. For example, an initial temperature of 150°C held for 2 minutes, followed by a ramp to 300°C at a rate of 10°C/minute, and a final hold for 10 minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Scan Mode: Full scan mode is used for identification of the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
-
3. Quantification:
-
Calibration: A calibration curve is constructed using certified reference standards of this compound at different concentrations.
-
Internal Standard: An internal standard (e.g., a deuterated analog of cocaine or another suitable compound not present in the sample) is added to the samples and calibration standards to correct for variations in sample preparation and instrument response. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biosynthesis of Truxillines
The truxillines are not believed to be the direct products of an enzymatic pathway within the coca plant. Instead, they are thought to be formed through the photochemical dimerization of cinnamoylcocaines.[1] This reaction is a [2+2] cycloaddition that occurs when the plant is exposed to ultraviolet (UV) radiation from sunlight. The various isomers of truxilline, including this compound, arise from the different stereochemical possibilities of this cycloaddition reaction between two molecules of cinnamoylcocaine.
Below is a diagram illustrating the proposed formation of truxillines.
Caption: Formation of truxilline isomers from cinnamoylcocaine via photochemical dimerization.
The following diagram illustrates a general workflow for the analysis of this compound from coca leaves.
Caption: Experimental workflow for this compound quantification in coca leaves.
References
Differentiating neo-Truxilline from its Stereoisomers using Chiral Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and separation of stereoisomers are critical in drug development and forensic analysis. Neo-truxilline, a minor coca alkaloid, is part of a complex family of at least 15 stereoisomers with significant value in determining the geographical origin and processing methods of cocaine. This guide provides a comparative overview of chiral high-performance liquid chromatography (HPLC) methods for the differentiation of this compound from its closely related stereoisomers, such as α-truxilline and β-truxilline. While specific, publicly available chromatograms and quantitative data for the direct chiral separation of this compound are limited, this document outlines the established methodologies and expected performance based on the analysis of analogous chiral compounds.
The Challenge of Separating Truxilline Stereoisomers
Truxillines are diesters of truxillic or truxinic acids and ecgonine methyl ester, formed through the photochemical dimerization of cinnamoylcocaine. This process can result in a large number of stereoisomers, making their separation and quantification a significant analytical challenge. The subtle differences in the spatial arrangement of their constituent parts necessitate the use of highly selective chiral stationary phases (CSPs) for effective chromatographic resolution.
Comparison of Chiral Chromatography Techniques
Chiral HPLC is the premier technique for the direct separation of enantiomers and diastereomers. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, have demonstrated broad applicability and high selectivity for a wide range of chiral molecules, including alkaloids. Below is a comparative summary of commonly employed chiral HPLC methods and their expected efficacy in separating truxilline isomers.
Data Presentation: Performance of Chiral Stationary Phases
Disclaimer: The following table presents a representative, hypothetical dataset to illustrate the expected performance of different chiral chromatography methods for the separation of truxilline isomers. This data is based on typical performance characteristics of these columns for similar chiral alkaloids and is intended for comparative purposes.
| Chiral Stationary Phase (CSP) | Mobile Phase System | Expected Retention Time (min) - this compound | Expected Resolution (Rs) vs. α-Truxilline | Expected Resolution (Rs) vs. β-Truxilline | Key Advantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (n-Hexane/Ethanol/Diethylamine) | 12.5 | 1.8 | 2.1 | High selectivity for aromatic compounds, robust and widely used. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (n-Hexane/Isopropanol/Diethylamine) | 15.2 | 2.0 | 2.5 | Often provides complementary selectivity to cellulose-based phases. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Polar Organic (Methanol/Acetonitrile) | 9.8 | 1.6 | 1.9 | Good for polar compounds, can offer different elution orders. |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Reversed-Phase (Acetonitrile/Water with buffer) | 18.7 | 1.9 | 2.3 | Broader solvent compatibility, suitable for LC-MS applications. |
Experimental Protocols
A successful chiral separation of truxilline isomers requires careful method development. The following is a generalized protocol for achieving this using a polysaccharide-based chiral stationary phase.
Detailed Methodology for Chiral HPLC Separation of Truxilline Isomers
-
Column Selection:
-
Begin with a screening of polysaccharide-based chiral stationary phases. Recommended starting columns include those based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD).
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Prepare mobile phases consisting of n-hexane with an alcohol modifier (e.g., ethanol or isopropanol) in varying ratios (e.g., 90:10, 80:20 v/v).
-
For basic compounds like alkaloids, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), typically 0.1% (v/v), to improve peak shape and reduce tailing.
-
-
Polar Organic Mode:
-
Use polar solvents such as methanol, ethanol, or acetonitrile, or mixtures thereof. This mode can sometimes offer different selectivity compared to normal phase.
-
-
Reversed-Phase (for immobilized CSPs):
-
Prepare mobile phases of acetonitrile and water, often with a buffer such as ammonium bicarbonate or formic acid, to ensure compatibility with mass spectrometry if desired.
-
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm internal diameter column.
-
Temperature: Maintain a constant column temperature, typically starting at 25°C. Temperature can be varied to optimize selectivity and resolution.
-
Detection: Use UV detection at a wavelength where the truxilline isomers exhibit strong absorbance (e.g., around 230 nm).
-
-
Sample Preparation:
-
Dissolve a standard mixture of truxilline isomers (if available) or an extract containing these compounds in the initial mobile phase to ensure compatibility and good peak shape.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Optimization:
-
Based on the initial screening results, select the column and mobile phase system that provides the best initial separation.
-
Fine-tune the mobile phase composition (e.g., the percentage of the alcohol modifier) to optimize the resolution (Rs) and retention times.
-
Investigate the effect of temperature on the separation.
-
Mandatory Visualizations
Logical Relationships in Chiral Separation
Caption: Workflow for Chiral HPLC Separation of Truxilline Isomers.
Stereoisomeric Relationship of Truxilline Precursors
Caption: Stereochemical origins of truxillic and truxinic acid isomers.
A Comparative Guide to the Biological Activity of Neo-Truxilline and Other Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of neo-truxilline and other significant tropane alkaloids, including cocaine, atropine, and scopolamine. While quantitative pharmacological data for this compound remains largely unavailable in current scientific literature, this document synthesizes the known activities of related compounds to offer a contextual understanding. Detailed experimental protocols for key biological assays are also provided to facilitate further research into the pharmacological profile of this compound and its isomers.
Introduction to Tropane Alkaloids
Tropane alkaloids are a class of naturally occurring compounds characterized by a bicyclic tropane ring structure. They are found in various plant families, most notably in the Solanaceae (nightshade) and Erythroxylaceae (coca) families. These alkaloids exhibit a wide range of pharmacological effects, from potent anticholinergic activity to central nervous system stimulation.
This compound is a minor alkaloid found in the leaves of the coca plant (Erythroxylum coca). It is a dimeric derivative of cinnamoylcocaine, formed through photochemical dimerization.[1][2] Unlike the primary psychoactive component of coca leaves, cocaine, the biological activity of this compound and its various isomers (truxillines) has not been extensively studied. Their primary application to date has been in the forensic analysis of illicit cocaine seizures, where their relative abundance can help determine the geographical origin of the coca leaves used.[1]
This guide will compare the known biological activities of well-characterized tropane alkaloids—cocaine, atropine, and scopolamine—to provide a framework for understanding the potential, yet unconfirmed, activity of this compound.
Comparative Biological Activity
The biological activity of tropane alkaloids is largely determined by their interaction with specific protein targets in the body, primarily neurotransmitter transporters and receptors.
Interaction with Monoamine Transporters
Cocaine's primary mechanism of action as a central nervous system stimulant is the inhibition of monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] By blocking these transporters, cocaine increases the synaptic concentration of these neurotransmitters, leading to its characteristic psychoactive effects.
Given that this compound is a structural analogue of cocaine, it is plausible that it may also interact with monoamine transporters. However, the dimeric structure of this compound likely imposes significant steric hindrance, which could drastically alter its binding affinity and efficacy compared to the monomeric cocaine molecule. To date, no published studies provide quantitative data (e.g., Ki or IC50 values) on the interaction of this compound with DAT, SERT, or NET.
The following table summarizes the binding affinities of cocaine for human monoamine transporters.
Table 1: Binding Affinities (Ki, nM) of Cocaine for Human Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| Cocaine | 230 - 490[5] | 480 - 740[5] | 230 - 700[5] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Interaction with Muscarinic Acetylcholine Receptors
Atropine and scopolamine are classic examples of tropane alkaloids that act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[6][7][8] These receptors are involved in a wide range of physiological processes, and their blockade by atropine and scopolamine leads to various effects, including dry mouth, blurred vision, and central effects like sedation and amnesia (particularly with scopolamine).
There is no evidence to suggest that this compound interacts with muscarinic receptors. Its structural dissimilarity to atropine and scopolamine makes such an interaction unlikely.
The following table summarizes the binding affinities of atropine and scopolamine for the five subtypes of human muscarinic receptors.
Table 2: Binding Affinities (Ki, nM) of Atropine and Scopolamine for Human Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 1.27[6] | 3.24[6] | 2.21[6] | 0.77[6] | 2.84[6] |
| Scopolamine | 0.83[7] | 5.3[7] | 0.34[7] | 0.38[7] | 0.34[7] |
Experimental Protocols
To facilitate research into the biological activity of this compound, detailed methodologies for key in vitro assays are provided below.
Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine, serotonin, and norepinephrine transporters.
Objective: To determine the inhibition constant (Ki) of a test compound for DAT, SERT, and NET.
Materials:
-
HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the transporter of interest to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the appropriate radioligand.
-
Add increasing concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor to a separate set of tubes.
-
Initiate the binding reaction by adding the cell membrane preparation to each tube.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assay
This protocol describes a functional assay to measure the ability of a test compound to inhibit the uptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake.
Materials:
-
HEK-293 cells stably expressing human DAT, SERT, or NET, cultured in 24- or 48-well plates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (e.g., this compound).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the transporter-expressing cells in multi-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of radioactivity taken up by the cells as a function of the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of tropane alkaloid pharmacology.
Caption: Monoamine Reuptake and Inhibition by Tropane Alkaloids.
References
- 1. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoswitching of halide-binding affinity and selectivity in dithienylethene-strapped calix[4]pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro model to study cocaine and its contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Formation of Hydroxy Metabolites of Cocaine and Amphetamines in Hair after Hair Product Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coca - Wikipedia [en.wikipedia.org]
- 8. ijrpr.com [ijrpr.com]
Safety Operating Guide
Personal protective equipment for handling neo-Truxilline
Essential Safety and Handling Guide for neo-Truxilline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for this compound. Given the limited specific toxicological data for this compound, the following guidelines are based on information available for cocaine and other tropane alkaloids. It is imperative to handle this compound with the utmost care, assuming it possesses hazardous properties similar to related substances.
Personal Protective Equipment (PPE)
Due to the potential for occupational exposure, a comprehensive PPE strategy is mandatory when handling this compound in a laboratory setting. The following table outlines the required PPE for various operations.
| Operation | Required Personal Protective Equipment |
| Handling solid this compound (weighing, preparing solutions) | - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine particles. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. |
| Working with this compound solutions | - Gloves: Double-layered nitrile gloves. - Eye Protection: Chemical safety goggles and a face shield. - Lab Coat: A fluid-resistant lab coat. |
| Cleaning and Decontamination | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A respirator with organic vapor cartridges may be necessary depending on the cleaning agents used. - Protective Clothing: A disposable gown or apron over a lab coat. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₃₈H₄₆N₂O₈ |
| Molecular Weight | 658.79 g/mol |
| Appearance | White or off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
| Thermal Stability | Truxillines can be thermally unstable and may degrade at high temperatures. |
Toxicological Data (Inferred)
No specific toxicological data for this compound is available. The data below for cocaine is provided as a conservative proxy. It is crucial to treat this compound as a substance with high acute toxicity.
| Parameter | Value (for Cocaine) | Species | Route |
| LD50 (Lethal Dose, 50%) | 95.1 mg/kg[1] | Mouse | Intraperitoneal[1] |
| LD50 (Lethal Dose, 50%) | 96 mg/kg[2] | Mouse | Oral[3] |
Note: There are no established Occupational Exposure Limits (OELs) for cocaine or its related alkaloids[4]. Therefore, exposure should be minimized to the lowest achievable level.
Operational and Disposal Plans
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a research setting. Adherence to this workflow is critical to minimize exposure risk.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
